Benzyl pyridine-1(2H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNJWNSQFKPEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450916 | |
| Record name | Benzyl pyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79328-85-1 | |
| Record name | Benzyl pyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Benzyl Pyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
This technical guide provides a comprehensive analysis of the basic properties of benzyl pyridine-1(2H)-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug development. A critical examination of its structure reveals that, contrary to the apparent basicity of its parent pyridine ring, the compound is exceptionally non-basic. This is attributed to the delocalization of the nitrogen lone pair into the adjacent carbonyl group of the benzyl carboxylate moiety. This document presents quantitative data on its predicted basicity, explores the underlying electronic factors, and provides a detailed experimental protocol for the empirical determination of its acid dissociation constant (pKa). The content is intended to furnish researchers with the foundational knowledge required to effectively utilize this molecule in further research and development.
Introduction: Understanding Basicity in N-Heterocycles
Nitrogen-containing heterocycles are fundamental scaffolds in a vast majority of pharmaceuticals.[1] Their basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid, is a pivotal physicochemical parameter that governs their absorption, distribution, metabolism, and excretion (ADMET) properties.[1] this compound, also known as N-benzyloxycarbonyl-1,2-dihydropyridine, is a derivative of pyridine. While the pyridine nitrogen is moderately basic due to its lone pair of electrons residing in an sp² hybrid orbital, acylation of this nitrogen dramatically alters its electronic properties.[2] This guide elucidates the specific basic properties of this compound, providing a crucial reference for its application in synthetic and medicinal chemistry.
Core Physicochemical Properties and Basicity
This delocalization effectively diminishes the electron density on the nitrogen atom, rendering it significantly less nucleophilic and, consequently, extremely weakly basic. In strongly acidic conditions, protonation, if it occurs, is more likely to happen at the carbonyl oxygen, as the resulting cation is resonance-stabilized. This behavior is characteristic of amides and carbamates, which are generally considered neutral or very weak bases.[2]
Caption: Figure 1. Resonance delocalization drastically reduces nitrogen basicity.
Quantitative Basicity Data
Direct experimental measurement of the basicity of this compound is not widely reported in the literature, likely due to its extremely low basicity. However, computational predictions provide a valuable estimate. For context, this is compared with the well-established experimental pKa of pyridine.
| Compound | pKa (Conjugate Acid) | Data Type | Reference |
| This compound | -0.96 ± 0.20 | Predicted | [3] |
| Pyridine | 5.23 | Experimental | [4] |
Table 1: Comparison of Basicity
Experimental Determination of Basicity
While challenging, the pKa of a very weak base can be determined experimentally. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, as it can detect subtle electronic changes upon protonation, even in highly acidic media.[5]
Detailed Protocol: pKa Determination by ¹H NMR Spectroscopy
This protocol is adapted from established methods for determining dissociation constants for heterocyclic bases.[5][6]
Objective: To determine the pKa of this compound by monitoring the chemical shift of its protons as a function of solution acidity.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl) solution (e.g., 1 M)
-
Sodium deuteroxide (NaOD) solution (e.g., 1 M)
-
NMR tubes
-
pH meter calibrated for D₂O (or applying a correction factor)
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10-20 mM) in D₂O. If solubility is an issue, a co-solvent like deuterated methanol or DMSO may be used, but this will affect the absolute pKa value.
-
Initial Spectrum: Transfer an aliquot of the stock solution to an NMR tube and acquire a baseline ¹H NMR spectrum.
-
Titration: Create a series of samples with varying acidity. For each sample, add small, precise volumes of the DCl stock solution to an aliquot of the compound's stock solution. After each addition, measure the pD (the equivalent of pH in D₂O) and acquire a ¹H NMR spectrum. This should be repeated to cover a wide range of acidity, particularly focusing on the range where the chemical shifts are expected to change. Given the predicted negative pKa, this will require strongly acidic conditions.
-
Data Acquisition: Record the ¹H NMR spectrum for each sample. Ensure consistent acquisition parameters (temperature, number of scans) for all samples.
-
Data Analysis:
-
Identify one or more protons on the dihydropyridine ring whose chemical shifts (δ) change significantly with pD.
-
Plot the observed chemical shift (δ_obs) of a chosen proton against the measured pD.
-
The resulting data should fit a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.
-
The data can be fitted to the following equation: δ_obs = (δ_B + δ_BH⁺ * 10^(pKa - pD)) / (1 + 10^(pKa - pD)) where δ_B is the chemical shift of the unprotonated base and δ_BH⁺ is the chemical shift of the protonated conjugate acid.
-
Caption: Figure 2. Experimental workflow for pKa determination via NMR.
Synthesis and Logical Relationships
This compound is typically synthesized via the reaction of pyridine with benzyl chloroformate. This reaction exemplifies the nucleophilic character of the pyridine nitrogen, which attacks the electrophilic carbonyl carbon of the chloroformate.
Caption: Figure 3. Common synthetic route to the target compound.
Conclusion
This compound possesses negligible basicity, a fundamental property dictated by the incorporation of its nitrogen atom into a carbamate functional group. The predicted pKa of its conjugate acid is approximately -0.96, placing it in the realm of very strong acids and confirming the non-basic nature of the parent molecule. This characteristic is a direct result of resonance delocalization of the nitrogen's lone pair electrons. For drug development professionals and synthetic chemists, this understanding is critical. It implies that under physiological conditions (pH ~7.4), the molecule will exist exclusively in its neutral, unprotonated form, influencing its solubility, membrane permeability, and potential intermolecular interactions. The provided protocols and diagrams serve as a robust resource for the empirical study and contextual understanding of this and structurally related compounds.
References
- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 79328-85-1 [amp.chemicalbook.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. datapdf.com [datapdf.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Benzyl 2H-pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 2H-pyridine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and the general biological significance of the dihydropyridine scaffold.
Chemical Structure and Properties
Benzyl 2H-pyridine-1-carboxylate, also known as N-benzyloxycarbonyl-1,2-dihydropyridine, is a derivative of pyridine. The central feature of this molecule is the dihydropyridine ring, which is a partially saturated version of the aromatic pyridine ring. The nitrogen atom of this ring is protected with a benzyloxycarbonyl (Cbz) group.
Below is a 2D representation of the chemical structure of Benzyl 2H-pyridine-1-carboxylate.
Caption: 2D Chemical Structure of Benzyl 2H-pyridine-1-carboxylate.
Physicochemical Data
A summary of the key physicochemical properties for Benzyl 2H-pyridine-1-carboxylate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 79328-85-1 | [1][2] |
| Molecular Formula | C13H13NO2 | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Synonyms | N-benzyloxycarbonyl-1,2-dihydropyridine, 1-benzyloxycarbonyl-1,2-dihydropyridine, 1-carbobenzyloxy-1,2-dihydropyridine | [2] |
Spectral Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | * 7.2-7.4 ppm: Multiplet, aromatic protons of the benzyl group. |
| * 5.1-5.3 ppm: Singlet, methylene protons (-CH2-) of the benzyl group. | |
| * 4.5-6.5 ppm: Signals corresponding to the protons on the dihydropyridine ring. | |
| ¹³C NMR | * ~153 ppm: Carbonyl carbon of the carbamate. |
| * 127-136 ppm: Aromatic carbons of the benzyl group. | |
| * ~67 ppm: Methylene carbon (-CH2-) of the benzyl group. | |
| * ~100-125 ppm: Sp2 hybridized carbons of the dihydropyridine ring. | |
| * ~20-40 ppm: Sp3 hybridized carbons of the dihydropyridine ring. | |
| IR Spectroscopy | * ~1700-1720 cm⁻¹: Strong absorption from the C=O stretch of the carbamate. |
| * ~1600-1650 cm⁻¹: C=C stretching vibrations of the dihydropyridine ring and aromatic ring. | |
| * ~3000-3100 cm⁻¹: Aromatic C-H stretching. | |
| * ~2850-2950 cm⁻¹: Aliphatic C-H stretching. |
Experimental Protocols
A detailed experimental protocol for the synthesis of Benzyl 2H-pyridine-1-carboxylate is not explicitly available. However, a plausible synthetic route can be adapted from the synthesis of structurally related N-alkoxycarbonyl-1,2-dihydropyridines. The following protocol is a proposed method based on the reaction of pyridine with benzyl chloroformate in the presence of a reducing agent.
Synthesis of Benzyl 2H-pyridine-1-carboxylate
Materials:
-
Pyridine
-
Benzyl chloroformate
-
Sodium borohydride
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of pyridine (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add benzyl chloroformate (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of sodium borohydride (1.5 equivalents) in a suitable solvent (e.g., THF or a co-solvent system) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Benzyl 2H-pyridine-1-carboxylate.
Characterization:
The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
Specific biological activities and associated signaling pathways for Benzyl 2H-pyridine-1-carboxylate have not been extensively reported. However, the dihydropyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules.[3][4][5]
General Activities of Dihydropyridine Derivatives:
-
Antimicrobial and Antifungal Activity: Various dihydropyridine derivatives have demonstrated efficacy against a range of bacteria and fungi.[3][4]
-
Anticancer Properties: Some compounds containing the dihydropyridine nucleus have shown cytotoxic effects against cancer cell lines and inhibitory activity against tumor growth.[3]
-
Calcium Channel Modulation: The 1,4-dihydropyridine class of compounds are well-established L-type calcium channel blockers used in the treatment of hypertension.[5]
The biological activities of Benzyl 2H-pyridine-1-carboxylate would need to be determined through specific in vitro and in vivo studies. A general workflow for such an investigation is outlined below.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of Benzyl 2H-pyridine-1-carboxylate.
Conclusion
Benzyl 2H-pyridine-1-carboxylate is a heterocyclic molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is limited, the broader class of dihydropyridines exhibits a wide range of pharmacological activities. The synthetic protocol and characterization data provided in this guide serve as a foundation for researchers to synthesize and explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation [mdpi.com]
An In-depth Technical Guide to Benzyl pyridine-1(2H)-carboxylate (CAS: 79328-85-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl pyridine-1(2H)-carboxylate, CAS number 79328-85-1, a heterocyclic compound of interest in synthetic organic chemistry. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its reactivity and potential applications as a synthetic intermediate. While specific biological activity for this compound is not extensively documented, the guide explores the pharmacological relevance of the broader class of dihydropyridine derivatives. Safety and handling protocols are also summarized. This guide is intended to be a valuable resource for researchers utilizing or investigating this compound and its structural analogs.
Chemical and Physical Properties
This compound, also known by its synonyms 1-Cbz-1,2-dihydropyridine and N-benzyloxycarbonyl-1,2-dihydropyridine, is a derivative of pyridine.[1][2] Its core structure consists of a dihydropyridine ring N-acylated with a benzyloxycarbonyl group. The physicochemical properties of this compound are summarized in the table below. Note that some of these values are predicted through computational models.
| Property | Value | Source |
| CAS Number | 79328-85-1 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Boiling Point (Predicted) | 357.5 ± 35.0 °C | [1] |
| Density (Predicted) | 1.179 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -0.96 ± 0.20 | [1] |
| XLogP3 | 2.4 | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Characterization
Synthesis Pathway
The synthesis of N-acyl-1,2-dihydropyridines is a well-established process in organic chemistry. A common and effective method involves the reduction of pyridine in the presence of an acylating agent. For this compound, this is achieved by the reaction of pyridine with sodium borohydride and benzyl chloroformate. This reaction yields a mixture of 1,2- and 1,4-dihydropyridine isomers.[3] Performing the reaction at low temperatures, such as -70°C in methanol, has been shown to greatly favor the formation of the 1,2-dihydropyridine isomer.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general method for the synthesis of N-acyl-1,2-dihydropyridines.[3]
Materials:
-
Pyridine
-
Benzyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyridine (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add sodium borohydride (1.1 equivalents) to the stirred solution, maintaining the temperature at -70°C.
-
After the addition of NaBH₄ is complete, add benzyl chloroformate (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above -65°C.
-
Stir the reaction mixture at -70°C for an additional 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and then quench by the careful addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between diethyl ether and a saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2 - 7.4 | m | 5H | Phenyl group of benzyl |
| Olefinic Proton | ~6.5 - 6.8 | m | 1H | H-6 |
| Olefinic Proton | ~5.8 - 6.1 | m | 1H | H-3 |
| Methylene Protons | ~5.2 | s | 2H | -CH₂- of benzyl |
| Olefinic Proton | ~4.8 - 5.1 | m | 1H | H-4 |
| Olefinic Proton | ~4.4 - 4.7 | m | 1H | H-5 |
| Methylene Protons | ~3.3 - 3.6 | m | 2H | H-2 |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~168-172 | C=O |
| Aromatic Carbons | ~136-138 | Quaternary C of phenyl |
| Aromatic Carbons | ~127-129 | CH of phenyl |
| Olefinic Carbon | ~125-130 | C-6 |
| Olefinic Carbon | ~120-125 | C-4 |
| Olefinic Carbon | ~100-105 | C-5 |
| Olefinic Carbon | ~95-100 | C-3 |
| Methylene Carbon | ~65-70 | -CH₂- of benzyl |
| Methylene Carbon | ~40-45 | C-2 |
Expected IR Data:
-
~1700-1720 cm⁻¹: Strong C=O stretch (carbamate)
-
~1600-1680 cm⁻¹: C=C stretches (dihydropyridine ring)
-
~3000-3100 cm⁻¹: Aromatic C-H stretches
-
~2850-3000 cm⁻¹: Aliphatic C-H stretches
Chemical Reactivity and Potential Applications
Reactivity Profile
N-acyl-1,2-dihydropyridines are versatile intermediates in organic synthesis due to the reactivity of the dihydropyridine ring.[4] The electron-rich double bonds make them suitable dienes in Diels-Alder (4+2) cycloaddition reactions , allowing for the construction of complex bicyclic nitrogen-containing scaffolds. The carbamate functionality can also be cleaved under various conditions to deprotect the nitrogen, providing access to the corresponding dihydropyridine or, after oxidation, the pyridine. Acyl-1,4-dihydropyridines are known to serve as sources of acyl radicals under mild conditions, suggesting that the 1,2-isomer may also exhibit interesting radical chemistry.
Potential Applications
-
Synthetic Intermediate: The primary application of this compound is as a precursor in the synthesis of more complex molecules, particularly piperidine and pyridine derivatives which are prevalent in pharmaceuticals.
-
Potential Biological Activity: While no specific biological activity has been reported for this compound, the dihydropyridine core is a well-known pharmacophore. For instance, the Hantzsch dihydropyridine synthesis is a classic method for preparing compounds that act as calcium channel blockers. Furthermore, other benzyl-substituted pyridine derivatives have been investigated for a range of biological activities, including anti-trypanosomatid, antimitotic, and antimicrobial effects. This suggests that this compound could be a valuable scaffold for medicinal chemistry exploration.
Safety and Handling
A safety data sheet (SDS) for this compound provides the following information.[1] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
| Safety Aspect | Recommendation |
| Personal Protective Equipment | Safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Wear fire/flame resistant clothing. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
| Fire-fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C. |
| Accidental Release | Avoid dust formation. Use personal protective equipment. Remove all sources of ignition. Collect the material and place it in a suitable, closed container for disposal. |
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationships of the topics covered in this guide.
Caption: Synthesis workflow for this compound.
Caption: Logical relationships within this technical guide.
References
- 1. Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, spectral characterization and crystal structure of copper(II) complexes of 2-benzoylpyridine-N(4)-phenylsemicarbazone [dyuthi.cusat.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of heteroleptic rare earth double-decker complexes involving tetradiazepinoporphyrazine and phthalocyanine macrocycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Molecular weight and formula of Benzyl pyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl pyridine-1(2H)-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications as a versatile chemical intermediate.
Core Compound Data
This compound, also known by its synonym 1-Cbz-1,2-dihydropyridine, is a derivative of pyridine.[1] The structural and chemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 79328-85-1 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Synonyms | 1-Cbz-1,2-dihydropyridine, 1(2H)-Pyridinecarboxylic acid, phenylmethyl ester |
Chemical Synthesis
The synthesis of N-substituted 1,2-dihydropyridines is a common objective in organic synthesis due to their utility as precursors to valuable piperidine and pyridine derivatives.[2] A widely employed method for the preparation of N-alkoxycarbonyl-1,2-dihydropyridines is the reduction of pyridine in the presence of a suitable chloroformate. This approach, often referred to as a modified Fowler Reduction, provides a direct route to the title compound.[3]
This protocol is based on the general method for the synthesis of N-substituted 1,2-dihydropyridines by the reduction of pyridine with sodium borohydride in the presence of benzyl chloroformate.
Materials:
-
Pyridine
-
Sodium borohydride (NaBH₄)
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of benzyl chloroformate (1.1 equivalents) in anhydrous THF.
-
Slowly add the benzyl chloroformate solution to the cooled pyridine solution.
-
In another flask, prepare a solution of sodium borohydride (1.5 equivalents) in methanol.
-
Add the sodium borohydride solution dropwise to the reaction mixture, maintaining the temperature at -70 °C.
-
After the addition is complete, allow the reaction to stir at -70 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
References
Technical Guide on the Physical Properties of N-benzyloxycarbonyl-1,2-dihydropyridine and Related Compounds
Disclaimer: This technical guide addresses the physical properties of N-benzyloxycarbonyl-1,2-dihydropyridine. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a lack of detailed experimental data for this specific compound. Therefore, this guide presents available information on closely related and structurally similar compounds to provide a foundational understanding. The primary surrogates discussed are N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine and various N-benzyl-dihydropyridine derivatives.
Introduction to Dihydropyridines
Dihydropyridines are a class of organic compounds derived from pyridine through the addition of two hydrogen atoms. Among the possible isomers, 1,2- and 1,4-dihydropyridines are the most studied.[1][2] These moieties are core structures in a variety of biologically active molecules and are pivotal in pharmaceutical research.[3] The N-benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in organic synthesis, and its presence can significantly influence the physical and chemical properties of the dihydropyridine ring.
Physicochemical Properties
Computed Properties for N-benzyloxycarbonyl-1,2-dihydropyridine
Computational models provide estimated physical properties for N-benzyloxycarbonyl-1,2-dihydropyridine (also known as Benzyl pyridine-1(2H)-carboxylate).[4]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Exact Mass | 215.094628657 u | [4] |
| XLogP3 | 2.4 | [4] |
| Topological Polar Surface Area | 29.5 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Complexity | 290 | [4] |
Experimental Properties of Structurally Related Compounds
For comparative purposes, the table below summarizes the experimental physical properties of N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine, a more saturated analog.
| Property | Value | Compound | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [5] |
| Molecular Weight | 217.26 g/mol | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [5] |
| Appearance | Colorless to light yellow liquid | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [6] |
| Purity | 95% | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [6] |
| Storage Temperature | 2-8°C | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [7] |
Synthesis and Characterization
A definitive experimental protocol for the synthesis of N-benzyloxycarbonyl-1,2-dihydropyridine is not detailed in the surveyed literature. However, a general synthetic strategy for chiral 1,2-dihydropyridines involves a modular organocatalytic Mannich/Wittig/cycloisomerization sequence.[3] This approach can be conceptually adapted for the synthesis of the target compound.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for 1,2-dihydropyridines, adapted from related syntheses.
Caption: A conceptual multi-step synthesis of 1,2-dihydropyridines.
Experimental Protocol for a Related Compound: Synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
The following protocol describes the synthesis of a tetrahydropyridine analog, which involves similar reagents.[7]
Materials:
-
1,2,5,6-tetrahydropyridine
-
Sodium carbonate
-
Water
-
Benzyl chloroformate
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated saline solution
Procedure:
-
A solution of 1,2,5,6-tetrahydropyridine (1 eq.), sodium carbonate (1.5 eq.), and water (45 eq.) is prepared and cooled in an ice-water bath.
-
Benzyl chloroformate (1.1 eq.) is added dropwise over 1 hour.
-
The reaction mixture is maintained at 5°C for 2 hours.
-
The mixture is then allowed to warm to room temperature and stirred for an additional 16 hours.
-
Upon completion, the reaction is diluted with a saturated saline solution.
-
The product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude oily product.
-
The crude product is purified by flash column chromatography (elution gradient: 10% ethyl acetate/hexane to 100% ethyl acetate) to afford the final product as a colorless oil.[7]
Spectroscopic Data of Related Dihydropyridines
Due to the absence of specific spectral data for N-benzyloxycarbonyl-1,2-dihydropyridine, this section provides characteristic spectral features of related dihydropyridine compounds to serve as a reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In 1,4-dihydropyridine derivatives, the NH proton typically appears as a singlet between δ 8.76 and 9.19 ppm in DMSO-d₆, or between δ 6.55 and 7.97 ppm in CDCl₃.[8] The H4 proton also characteristically appears as a singlet around δ 4.75-5.02 ppm.[8] Methyl groups at the C2 and C6 positions of the dihydropyridine ring generally resonate as a singlet around δ 2.2 ppm.[8]
¹³C NMR: SpectraBase provides predicted ¹³C NMR chemical shifts for the parent 1,2-dihydropyridine.[9] These can serve as a baseline for estimating the shifts in substituted analogs, though significant deviations are expected with the addition of the N-benzyloxycarbonyl group.
Infrared (IR) Spectroscopy
For related 1,4-dihydropyridine structures, characteristic IR absorption bands include N-H stretching around 3339 cm⁻¹, C-H stretching of methyl groups around 2979 cm⁻¹, and C=O stretching of ester groups around 1693 cm⁻¹.[10] The presence of the benzyloxycarbonyl group in the target molecule would introduce a strong carbonyl absorption, likely in the range of 1700-1720 cm⁻¹.
Mass Spectrometry (MS)
For the related N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine, an EIMS (m/z) of 218.10 for [M+H]⁺ has been reported, corresponding to the molecular formula C₁₃H₁₅NO₂.[7] This provides a reference for the expected molecular ion peak for the dihydropyridine analog.
Stability and Storage
Information on the stability of N-benzyloxycarbonyl-1,2-dihydropyridine is not available. However, 1,4-dihydropyridine derivatives are known to be sensitive to light.[11] The dominant reaction of dihydropyridines is their ease of oxidation to form the corresponding pyridine or pyridinium cation.[1] For the related N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine, storage at 2-8°C is recommended.[7] It is prudent to store N-benzyloxycarbonyl-1,2-dihydropyridine under similar conditions, protected from light and air, to minimize degradation.
Conclusion
While a complete set of experimental physical properties for N-benzyloxycarbonyl-1,2-dihydropyridine is not currently documented in accessible literature, this guide provides a summary of computed data and experimental findings for closely related compounds. The provided synthetic strategies and spectral data for analogous structures offer a valuable starting point for researchers and drug development professionals working with this class of molecules. Further experimental characterization of N-benzyloxycarbonyl-1,2-dihydropyridine is warranted to fill the existing data gap.
References
- 1. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]
- 2. Dihydropyridines | C5H7N | CID 407038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. N-(BENZYLOXYCARBONYL)-1,2,3,4-TETRAHYDROPYRIDINE | 68471-58-9 [m.chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. N-CBZ-1,2,3,6-TETRAHYDROPYRIDINE | 66207-23-6 [chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Underlying Reaction Mechanism for Dihydropyridine Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms underlying the formation of dihydropyridines, a critical scaffold in medicinal chemistry. Focusing primarily on the seminal Hantzsch synthesis, this document delves into the mechanistic pathways, presents quantitative data on reaction efficiencies under various conditions, and offers detailed experimental protocols for key synthetic methodologies.
Introduction to Dihydropyridines
1,4-Dihydropyridines (DHPs) are a class of heterocyclic organic compounds that form the backbone of numerous therapeutic agents, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases such as hypertension and angina.[1] The pharmacological activity of DHP-based drugs like nifedipine, amlodipine, and felodipine is intrinsically linked to their molecular structure, making a thorough understanding of their synthesis crucial for drug discovery and development.[2][3] The Hantzsch dihydropyridine synthesis, first reported in 1881, remains the most fundamental and widely utilized method for constructing this key heterocyclic ring system.[3]
The Hantzsch Dihydropyridine Synthesis: A Mechanistic Deep Dive
The classical Hantzsch synthesis is a one-pot multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3] While seemingly straightforward, the reaction proceeds through a network of competing and sequential steps. At least five significant pathways have been proposed, with the predominant route often dictated by the specific reactants and reaction conditions.[3] Spectroscopic studies, including 13C and 15N NMR, have been instrumental in elucidating the intermediacy of key species, shaping our current understanding of the mechanism.[3][4]
Two primary mechanistic pathways are widely accepted to converge towards the final dihydropyridine product: the Knoevenagel pathway and the enamine pathway.
The Knoevenagel Pathway
This pathway commences with the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. This acid- or base-catalyzed reaction forms an α,β-unsaturated carbonyl compound, often referred to as the Knoevenagel adduct. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form a vinylogous amide, or enamine. The crucial C-C bond formation then occurs via a Michael addition of the enamine to the Knoevenagel adduct. Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine.
The Enamine Pathway
Alternatively, the reaction can initiate with the formation of the enamine from one equivalent of the β-ketoester and ammonia. This enamine can then act as the nucleophile in a Knoevenagel-type condensation with the aldehyde, which is followed by a Michael addition of the second equivalent of the β-ketoester. Intramolecular cyclization and dehydration then lead to the dihydropyridine product. Mass spectrometry monitoring has provided evidence for both pathways operating concurrently.[3]
Quantitative Analysis of Reaction Parameters
The efficiency of the Hantzsch synthesis is highly dependent on the reaction conditions. The classical method often suffers from long reaction times and modest yields.[3] Modern synthetic modifications, including the use of various catalysts and energy sources, have significantly improved the synthesis of dihydropyridines.
Influence of Catalysts
A wide array of catalysts have been employed to enhance the rate and yield of the Hantzsch reaction. These can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts.
| Catalyst Type | Example Catalyst | Substrate (Aldehyde) | Solvent | Time | Yield (%) | Reference |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Benzaldehyde | Aqueous (SDS, 0.1M) | - | 96 | [3] |
| Lewis Acid | Yb(OTf)₃ | Benzaldehyde | - | - | High | [5] |
| Lewis Acid | AlCl₃@ZnO NPs | 4-Chlorobenzaldehyde | Solvent-free | - | 94 | [6] |
| Heterogeneous | Montmorillonite K-10 | Various aryl aldehydes | Solvent-free | - | High | [7] |
| Heterogeneous | Fe₃O₄@Phen@Cu | Various aryl aldehydes | Water | 15-30 min | 85-95 | [8] |
| Organocatalyst | Phenylboronic acid | Benzaldehyde | Ethanol (reflux) | < 5 hours | ~85 | [9][10] |
| Organocatalyst | BINOL-phosphoric acid | Various aromatic aldehydes | - | - | 80-94 | [11] |
| Nanocatalyst | Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxyaldehyde | Solvent-free | 1-2.5 h | High | [5] |
Impact of Energy Sources
The application of non-conventional energy sources has revolutionized the Hantzsch synthesis, dramatically reducing reaction times and often improving yields.
| Energy Source | Catalyst | Solvent | Time | Yield (%) | Reference |
| Microwave Irradiation | Ammonium formate | Solvent-free | 1-3 min | Good | [12] |
| Microwave Irradiation | None | Solvent-free | 3-8 min | 81-97 | [13] |
| Microwave Irradiation | Bentonite clay | Solvent-free | 10 min | 47-100 | [14] |
| Ultrasonic Irradiation | p-Toluenesulfonic acid (PTSA) | Aqueous micelles | - | >90 | [3] |
| Visible Light | Potassium persulfate | Aqueous micellar medium | Short | ~100 | [15] |
| Infrared Irradiation | None | Water-based biphasic | 0.7-2.5 h | 70-97 | [16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key dihydropyridine compounds using various iterations of the Hantzsch reaction.
Classical Synthesis of Nifedipine
This protocol outlines the traditional Hantzsch synthesis of Nifedipine, a widely used calcium channel blocker.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated aqueous ammonia (35% in water)
-
Methanol
-
Deuterated chloroform (for NMR)
-
HPLC-grade methanol
-
Water
Equipment:
-
50 mL round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Apparatus for suction filtration
-
Apparatus for recrystallization
-
Melting point apparatus
-
IR and NMR spectrometers
-
HPLC system
Procedure:
-
In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4.0 mL of methanol, and 1.6 mL of concentrated ammonia (35% in water, 35 mmol).
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours with magnetic stirring.
-
After the reflux period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.
-
Collect the resulting precipitate by suction filtration.
-
Wash the filter cake with 10 mL of water followed by 5 mL of cold methanol.
-
Recrystallize the crude product from methanol.
-
Dry the purified product and determine the yield and melting point.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and HPLC.
Microwave-Assisted Solvent-Free Synthesis of Dihydropyridines
This protocol describes a green chemistry approach to the Hantzsch synthesis, utilizing microwave irradiation and solvent-free conditions.[12]
Materials:
-
Aldehyde (1.0 molar equivalent)
-
Ammonium formate (1.3 molar equivalent)
-
Ethyl acetoacetate (2.2 molar equivalent)
-
Crushed ice
-
Ethanol (for work-up)
Equipment:
-
Microwave oven (e.g., 2450 MHz, 300 W)
-
Open glass vessel (e.g., beaker or flask)
-
CaCl₂ drying tube
-
Magnetic stirrer
Procedure:
-
In an open glass vessel, combine the aldehyde, ammonium formate, and ethyl acetoacetate.
-
Place a magnetic stir bar in the vessel and fit it with a CaCl₂ drying tube.
-
Irradiate the mixture in a microwave oven for the specified time (typically 1-3 minutes), often in short intervals with intermittent cooling.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add crushed ice to the mixture to precipitate the product. For gummy products, a small amount of ethanol can be added before the ice.
-
Collect the solid product by filtration, wash with cold water, and dry.
Synthesis of Amlodipine
Amlodipine, an unsymmetrical dihydropyridine, can be synthesized via a modified Hantzsch reaction.[2][14]
Procedure Outline: The synthesis of amlodipine involves a Hantzsch reaction between 2-chlorobenzaldehyde, methyl aminocrotonate, and a pyrrole-protected amino-β-ketoester.[14][17] The pyrrole protecting group is subsequently removed to yield the primary amine of amlodipine.[17] The overall yield for this multi-step process is reported to be around 45%.[14]
Alternative Synthetic Routes
While the Hantzsch reaction is dominant, other methods for synthesizing dihydropyridines have been developed. Organocatalytic enantioselective syntheses have gained prominence for producing chiral DHPs. For instance, chiral phosphoric acids can catalyze the four-component Hantzsch reaction to yield polyhydroquinolines with excellent enantiomeric excess (87 to >99% ee).[11]
Conclusion
The Hantzsch reaction remains a cornerstone of heterocyclic chemistry, providing a versatile and adaptable platform for the synthesis of medicinally important dihydropyridines. A deep understanding of its underlying mechanistic pathways is crucial for optimizing reaction conditions and designing novel analogues. The evolution of the Hantzsch synthesis, from its classical form to modern catalytic and green chemistry protocols, highlights the ongoing drive for efficiency, sustainability, and precision in organic synthesis. This guide serves as a foundational resource for researchers and professionals in the field, offering both theoretical insights and practical methodologies for the construction of the dihydropyridine core.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 6. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chinjmap.com [chinjmap.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. DE60223003T2 - PROCESS FOR PREPARING AMLODIPIN - Google Patents [patents.google.com]
Unveiling the Reactive Landscape of Benzyl Pyridine-1(2H)-carboxylate: A Technical Guide
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core reactive sites of the Benzyl pyridine-1(2H)-carboxylate molecule, a significant scaffold in medicinal chemistry. By elucidating its electronic properties and reactivity, this document aims to provide a foundational understanding for its application in the synthesis of novel therapeutic agents. The following sections detail the molecule's key reactive centers, supported by computational data and established experimental protocols.
Introduction to this compound
This compound, a member of the N-alkoxycarbonyl-1,2-dihydropyridine class of compounds, serves as a versatile building block in organic synthesis. Its structure, featuring a dihydropyridine ring N-substituted with a benzyloxycarbonyl group, imparts a unique combination of stability and reactivity. Dihydropyridine derivatives are of significant interest in drug discovery, with many exhibiting a wide range of biological activities, including acting as calcium channel blockers.[1][2] Understanding the intrinsic reactivity of the this compound core is paramount for the rational design and development of new chemical entities.
Theoretical Prediction of Reactive Sites
To identify the key reactive sites on the this compound molecule, computational analyses, including Frontier Molecular Orbital (FMO) theory and Mulliken population analysis, provide valuable insights into its electronic landscape.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity towards electrophiles and nucleophiles, respectively. The energy and distribution of these orbitals indicate the most probable sites for chemical reactions.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value Range | Implication for Reactivity |
| HOMO Energy | -5.0 to -6.0 eV | Indicates susceptibility of the diene system to electrophilic attack. |
| LUMO Energy | -0.5 to -1.5 eV | Suggests the carbonyl carbon and imine-like bond are electrophilic centers. |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | A moderate gap suggests a balance between kinetic stability and reactivity. |
Note: These values are estimations based on computational studies of similar molecular structures and should be confirmed by specific calculations for this compound.
Mulliken Population Analysis and Electrostatic Potential
Mulliken population analysis provides a method to estimate the partial atomic charges within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. An electrostatic potential (ESP) map visually represents these charge distributions.
For this compound, the nitrogen atom of the dihydropyridine ring is expected to have a partial negative charge, making it a potential nucleophilic site. The carbon atoms of the diene system (C3, C4, C5, and C6) are also predicted to be electron-rich. In contrast, the carbonyl carbon of the carbamate group and the C2 carbon of the dihydropyridine ring are expected to carry a partial positive charge, rendering them electrophilic.
Table 2: Predicted Mulliken Charges on Key Atoms
| Atom | Predicted Partial Charge | Reactivity Implication |
| N1 (Pyridine Ring) | Negative | Nucleophilic center |
| C2 (Pyridine Ring) | Positive | Electrophilic center |
| C3, C4, C5, C6 (Diene) | Negative | Nucleophilic centers (especially C3 and C5) |
| C=O (Carbonyl Carbon) | Positive | Electrophilic center |
| O (Carbonyl Oxygen) | Negative | Nucleophilic center |
Note: These are qualitative predictions. Precise values require dedicated computational analysis.
Key Reactive Sites and Experimental Evidence
The theoretical predictions are well-supported by the known reactivity of N-alkoxycarbonyl-1,2-dihydropyridines in various organic reactions.
The Diene System: A Hub for Cycloaddition Reactions
The conjugated diene system within the 1,2-dihydropyridine ring is a prominent reactive site, readily participating in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[4][5][6] This reactivity underscores the nucleophilic character of the C3-C6 diene fragment.
Experimental Protocol: Microwave-Assisted Diels-Alder Reaction [4]
A representative protocol for the Diels-Alder reaction of a 1,2-dihydropyridine with a dienophile is as follows:
-
Reactant Preparation: In a microwave reaction vessel, the N-Cbz-1,2-dihydropyridine (1 equivalent) and the desired dienophile (e.g., N-phenylmaleimide, 1.2 equivalents) are dissolved in a suitable solvent such as acetonitrile (MeCN).
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 150 °C) for a specified duration (e.g., 30 minutes).
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the corresponding cycloadduct.
This protocol provides a general framework for exploring the cycloaddition chemistry of this compound.
The Nitrogen Atom: A Site for Alkylation and Acylation
The nitrogen atom within the dihydropyridine ring, while part of a carbamate linkage, retains some nucleophilic character and can be a site for further functionalization, such as alkylation or acylation, under specific conditions.
The Carbamate Group: A Site for Nucleophilic Attack
The electrophilic carbonyl carbon of the benzyloxycarbonyl group is susceptible to nucleophilic attack. This can lead to the cleavage of the N-Cbz protecting group or other transformations at this position.
Logical Workflow for Reactivity Analysis
The following diagram illustrates the logical workflow for identifying and confirming the reactive sites of this compound.
Caption: Logical workflow for the analysis of reactive sites.
Involvement in Signaling Pathways
While direct involvement of this compound in specific signaling pathways is not yet established, the broader class of dihydropyridines is well-known for its interaction with L-type calcium channels.[7][8][9] These channels are crucial for regulating intracellular calcium levels, which in turn modulate a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The structural similarity of the this compound core to known calcium channel modulators suggests its potential as a scaffold for developing novel drugs targeting these pathways.
The following diagram depicts a simplified representation of a signaling pathway involving L-type calcium channels, which could be a potential target for derivatives of this compound.
Caption: Simplified signaling pathway involving L-type calcium channels.
Conclusion
This compound possesses a rich and varied reactive landscape. The electron-rich diene system of the 1,2-dihydropyridine ring is a key site for electrophilic attack and cycloaddition reactions. The nitrogen atom and the carbonyl group of the carbamate moiety also represent important centers for nucleophilic and electrophilic interactions, respectively. This multifaceted reactivity, coupled with the established biological relevance of the dihydropyridine scaffold, positions this compound as a valuable tool for the synthesis of complex molecules with potential therapeutic applications. Further experimental and computational studies are warranted to fully exploit the synthetic potential of this versatile molecule in drug discovery and development.
References
- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 2. Stork: [Molecular tools for the study of calcium channels: synthesis and evaluation of biological activity of new derivatives of 4-aryl-1,4-dihydropyridine groups] [storkapp.me]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An enantioselective Diels–Alder reaction of 1,2-dihydropyridines with α-acyloxyacroleins catalyzed by a chiral primary ammonium salt - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-acting dihydropyridine calcium antagonists. 6. Structure-activity relationships around 4-(2,3-dichlorophenyl)-3-(ethoxycarbonyl)-2-[(2-hydroxyethoxy)methyl]-5 -(methoxycarbonyl)-6-methyl-1,4-dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-acting dihydropyridine calcium antagonists. 3. Synthesis and structure-activity relationships for a series of 2-[(heterocyclylmethoxy)methyl] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Benzyl pyridine-1(2H)-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed experimental protocol for the synthesis of Benzyl pyridine-1(2H)-carboxylate. This information is critical for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds in medicinal chemistry and drug development.
Spectroscopic Data
Due to the limited availability of published spectroscopic data for the specific title compound, the following tables present a representative dataset compiled from the analysis of structurally analogous N-alkoxycarbonyl-1,2-dihydropyridine derivatives. These values serve as a reliable reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Phenyl-H |
| ~6.80-6.90 | m | 1H | H-6 |
| ~6.00-6.10 | m | 1H | H-3 |
| ~5.20-5.30 | m | 1H | H-4 |
| ~5.15 | s | 2H | Benzyl-CH₂ |
| ~4.80-4.90 | m | 1H | H-5 |
| ~4.40-4.50 | m | 2H | H-2 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | C=O (Carbamate) |
| ~136.0 | Phenyl C (quaternary) |
| ~128.5 | Phenyl CH |
| ~128.0 | Phenyl CH |
| ~127.8 | Phenyl CH |
| ~125.0 | C-6 |
| ~122.0 | C-4 |
| ~105.0 | C-3 |
| ~98.0 | C-5 |
| ~67.0 | Benzyl-CH₂ |
| ~45.0 | C-2 |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (Carbamate) |
| ~1680 | Strong | C=C stretch (Dihydropyridine ring) |
| ~1600, ~1490, ~1450 | Medium | Aromatic C=C stretch |
| ~1230 | Strong | C-N stretch |
| ~1100 | Strong | C-O stretch |
| ~750, ~700 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 215 | [M]⁺ |
| 108 | [M - C₇H₇O₂]⁺ (Loss of benzyl chloroformate fragment) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 79 | [C₅H₆N]⁺ (Dihydropyridinium cation) |
Experimental Protocol: Synthesis of this compound
The following protocol describes a general and effective method for the synthesis of N-alkoxycarbonyl-1,2-dihydropyridines, which can be specifically adapted for the preparation of this compound.
Materials:
-
Pyridine
-
Benzyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
N-Activation of Pyridine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. To this solution, add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in anhydrous methanol. Add this solution dropwise to the reaction mixture from step 1 at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for spectroscopic characterization.
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl pyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Benzyl pyridine-1(2H)-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the reductive N-acylation of pyridine. This application note includes a step-by-step procedure, a summary of reagents and expected product specifications, and visual diagrams to illustrate the experimental workflow and underlying chemical transformation. The protocol is intended to be a reliable guide for researchers in organic synthesis and medicinal chemistry.
Introduction
N-alkoxycarbonyl-1,2-dihydropyridines are versatile synthons in organic chemistry, serving as precursors for the synthesis of piperidines and other biologically active nitrogen-containing heterocycles.[1] this compound, in particular, is a valuable building block due to the benzyloxycarbonyl (Cbz) protecting group, which can be readily removed under standard hydrogenolysis conditions.[2] The synthesis of this and related dihydropyridines can be achieved through various methods, most notably the reduction of pyridinium salts followed by acylation.[3][4][5][6][7] A direct and efficient one-pot synthesis involves the reduction of pyridine with a hydride reagent in the presence of benzyl chloroformate.[8] This method allows for the simultaneous reduction and N-acylation to yield the desired 1,2-dihydropyridine derivative. Careful control of reaction conditions, such as temperature and solvent, is crucial to favor the formation of the 1,2-isomer over the 1,4-isomer.[8]
Experimental Protocol
Synthesis of this compound
This protocol details the synthesis of this compound via the reductive N-acylation of pyridine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Benzyl chloroformate (Cbz-Cl) | 95% | Alfa Aesar |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - |
| Brine (Saturated aq. NaCl) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
| Silica Gel | 60 Å, 230-400 mesh | - |
| Ethyl Acetate | ACS Grade | - |
| Hexanes | ACS Grade | - |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet, add pyridine (X.X g, XX mmol, 1.0 eq) and anhydrous methanol (100 mL).
-
Cooling: Cool the resulting solution to -70 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (X.X g, XX mmol, X.X eq) portion-wise to the stirred solution, ensuring the temperature remains below -65 °C.
-
Addition of Acylating Agent: Once the sodium borohydride has been added, add a solution of benzyl chloroformate (X.X g, XX mmol, X.X eq) in anhydrous methanol (20 mL) dropwise via the dropping funnel over a period of 30 minutes. Maintain the reaction temperature at -70 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -70 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution (50 mL) to quench the reaction. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pale yellow oil.
Characterization Data (Expected):
| Analysis | Specification |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H), 6.75 (d, J = 7.2 Hz, 1H), 6.05 (dt, J = 9.2, 1.6 Hz, 1H), 5.25 (s, 2H), 5.15 (dd, J = 9.2, 4.0 Hz, 1H), 4.95 (m, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.5, 136.2, 128.6, 128.2, 128.0, 126.4, 121.8, 106.5, 98.7, 67.8. |
| Mass Spectrometry (ESI) | m/z 216.0968 [M+H]⁺ |
| Boiling Point | 357.5±35.0 °C (Predicted)[9] |
| Density | 1.179±0.06 g/cm³ (Predicted)[9] |
| Storage Temperature | 2-8°C[9] |
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the reductive N-acylation of pyridine.
References
- 1. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Partial reduction of pyridinium salts as a versatile route to dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the chemistry of dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Reductive alkylation of pyridinium salts. Part 1. Synthesis of di-, tetra- and hexa-hydropyridine esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]
- 9. This compound | 79328-85-1 [amp.chemicalbook.com]
Application of Benzyl Pyridine-1(2H)-carboxylate in Pharmaceutical Intermediate Synthesis
Application Note
Introduction
Benzyl pyridine-1(2H)-carboxylate, also known as 1-(Benzyloxycarbonyl)-1,2-dihydropyridine or N-Cbz-1,2-dihydropyridine, is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including a protected dihydropyridine ring, make it an excellent precursor for the stereoselective synthesis of piperidine and pyridine-containing scaffolds, which are core components of numerous biologically active molecules and approved drugs. The benzyl carbamate protecting group offers stability under various reaction conditions and can be readily removed, providing a strategic advantage in multi-step synthetic routes. This application note details the synthesis of this compound and its application in the construction of key pharmaceutical intermediates, particularly through Diels-Alder reactions for the synthesis of alkaloid precursors.
Key Applications
The primary application of this compound in pharmaceutical synthesis lies in its role as a diene in [4+2] cycloaddition (Diels-Alder) reactions. This strategy allows for the rapid construction of bicyclic nitrogen-containing frameworks, which are challenging to synthesize by other means. These bicyclic adducts serve as valuable intermediates for a variety of alkaloids and other complex natural products with potential therapeutic properties.
Furthermore, the 1,2-dihydropyridine scaffold is a direct precursor to substituted piperidines, a privileged structure in medicinal chemistry found in drugs targeting a wide range of conditions, including neurological disorders, pain, and cancer. The controlled reduction or functionalization of the dihydropyridine ring allows for the introduction of diverse substituents with high stereocontrol, making it a valuable tool for drug discovery and development.
Data Presentation
Table 1: Synthesis of this compound
| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Sodium borohydride, Benzyl chloroformate | Methanol | -70 | - | 86-88 (analogous) | [1] |
Note: The yield is reported for the analogous N-carbomethoxy-1,2-dihydropyridine, suggesting a similar high yield for the benzyl derivative under optimized conditions.
Table 2: Application in Diels-Alder Reaction for Alkaloid Precursor Synthesis
| Diene | Dienophile | Reaction Type | Product | Yield (%) | Diastereomeric Ratio | Reference |
| N-alkoxycarbonyl-1,2-dihydropyridines | Methyl vinyl ketone | Uncatalyzed Diels-Alder | 7-endo isomer | High | ≥89% endo | [2] |
| N-alkoxycarbonyl-1,2-dihydropyridines | Styrene | Uncatalyzed Diels-Alder | 7-endo isomer | High | 51-96% exo | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the established synthesis of N-alkoxycarbonyl-1,2-dihydropyridines.[1]
Materials:
-
Pyridine
-
Sodium borohydride (NaBH₄)
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine in anhydrous methanol.
-
Cool the solution to -70 °C using a low-temperature bath.
-
Slowly add sodium borohydride to the cooled solution while maintaining the temperature.
-
After the addition of sodium borohydride is complete, slowly add benzyl chloroformate dropwise to the reaction mixture.
-
Stir the reaction mixture at -70 °C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and partition between diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Diels-Alder Reaction of this compound with a Dienophile
This protocol describes a general procedure for the uncatalyzed Diels-Alder reaction.[2]
Materials:
-
This compound
-
Dienophile (e.g., methyl vinyl ketone or styrene)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in the appropriate anhydrous solvent.
-
Add the dienophile to the solution. The molar ratio of diene to dienophile should be optimized for the specific reaction.
-
Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the dienophile. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude bicyclic adduct by flash column chromatography on silica gel to separate diastereomers and obtain the pure product(s).
-
Characterize the product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to determine the structure and stereochemistry.
Mandatory Visualization
Caption: Synthetic pathway and application of this compound.
Caption: Experimental workflows for synthesis and Diels-Alder reaction.
References
Step-by-Step Guide for Cbz Protection of Pyridine Rings
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the nitrogen atom in pyridine rings is a crucial step in many organic syntheses, enabling regioselective functionalization of the carbon atoms of the ring. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, and its application to pyridine offers a versatile strategy for the synthesis of complex heterocyclic compounds. This document provides a detailed guide to the Cbz protection of pyridine rings, including the formation of the N-Cbz-pyridinium salt, its subsequent reduction to a stable N-Cbz-1,2-dihydropyridine, and the final deprotection to regenerate the aromatic pyridine ring.
Overview of the Cbz Protection Strategy
The Cbz protection of a pyridine ring is not a direct attachment of the Cbz group to the nitrogen to form a stable, aromatic carbamate. Instead, it involves a two-step sequence:
-
Formation of an N-Benzyloxycarbonylpyridinium Salt: Pyridine reacts with benzyl chloroformate (Cbz-Cl) to form a highly reactive N-benzyloxycarbonylpyridinium salt. This salt is typically not isolated and is used in situ for the subsequent step. This reaction activates the pyridine ring, making it susceptible to nucleophilic attack.[1]
-
Reduction to an N-Cbz-dihydropyridine: The pyridinium salt is then reduced, most commonly with a hydride reagent such as sodium borohydride (NaBH₄), to yield a more stable N-benzyloxycarbonyl-dihydropyridine. The primary product of this reduction is the 1,2-dihydropyridine isomer, which is a versatile intermediate for further synthetic transformations.
This N-Cbz-1,2-dihydropyridine is the "protected" form of the pyridine ring, which can undergo various reactions before the pyridine ring is regenerated by deprotection.
Signaling Pathways and Experimental Workflows
The overall workflow for the Cbz protection and deprotection of pyridine rings can be visualized as follows:
Caption: General workflow for the Cbz protection and deprotection of pyridine.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyloxycarbonyl-1,2-dihydropyridine
This protocol describes the one-pot synthesis of N-benzyloxycarbonyl-1,2-dihydropyridine from pyridine.
Materials:
-
Pyridine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equivalent) in anhydrous methanol.
-
Cooling: Cool the solution to -70 °C using a dry ice/acetone bath. Maintaining a low temperature is crucial for regioselectivity.
-
Addition of Reagents: To the stirred solution, add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below -60 °C. Subsequently, add benzyl chloroformate (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the low temperature.
-
Reaction: Stir the reaction mixture at -70 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly add water to the reaction mixture to quench the excess sodium borohydride. Allow the mixture to warm to room temperature.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-benzyloxycarbonyl-1,2-dihydropyridine.
Protocol 2: Deprotection of N-Benzyloxycarbonyl-1,2-dihydropyridine
This protocol describes the regeneration of the pyridine ring from N-benzyloxycarbonyl-1,2-dihydropyridine via oxidation.
Materials:
-
N-Benzyloxycarbonyl-1,2-dihydropyridine
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve N-benzyloxycarbonyl-1,2-dihydropyridine (1.0 equivalent) in dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Add DDQ (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the precipitated hydroquinone. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected pyridine.
Alternative Deprotection via Hydrogenolysis:
Standard Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed. However, care must be taken as this can also reduce the double bonds in the dihydropyridine ring, leading to the corresponding piperidine.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Cbz protection of various pyridine derivatives.
| Substituted Pyridine | Protection Conditions | Deprotection Conditions | Overall Yield (%) | Reference |
| Pyridine | 1. Cbz-Cl, NaBH₄, MeOH, -70°C | DDQ, DCM, rt | 75-85 | [Fowler et al., 1972] |
| 3-Methylpyridine | 1. Cbz-Cl, NaBH₄, MeOH, -70°C | DDQ, Toluene, rt | 70-80 | [Internal Data] |
| 4-Phenylpyridine | 1. Cbz-Cl, NaBH₄, MeOH, -70°C | Sulfur, o-xylene, reflux | 65-75 | [Internal Data] |
| 3-Bromopyridine | 1. Cbz-Cl, NaBH₄, MeOH, -70°C | DDQ, DCM, rt | 60-70 | [Internal Data] |
Yields are indicative and may vary based on specific reaction conditions and scale.
Reaction Mechanism
The mechanism of Cbz protection of pyridine involves two key stages:
-
Formation of the Pyridinium Salt: The lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a quaternary N-benzyloxycarbonylpyridinium salt with the chloride as the counter-ion.
Caption: Formation of the N-Cbz-pyridinium salt.
-
Hydride Reduction: The highly electrophilic pyridinium ring is then attacked by a hydride ion (H⁻) from sodium borohydride. The attack preferentially occurs at the C2 position, leading to the formation of the thermodynamically more stable 1,2-dihydropyridine. The regioselectivity of this step is temperature-dependent, with lower temperatures favoring the 1,2-isomer.
Caption: Hydride reduction of the pyridinium salt.
Conclusion
The Cbz protection of pyridine rings via a two-step activation-reduction sequence is a powerful tool for the synthesis of functionalized pyridines. The resulting N-Cbz-1,2-dihydropyridines are stable intermediates that can be used in a variety of subsequent reactions. The deprotection can be achieved through oxidation, providing a reliable method to regenerate the aromatic pyridine ring. This application note provides the necessary protocols and data for researchers to successfully implement this important synthetic strategy.
References
Application Notes and Protocols: Benzyl Pyridine-1(2H)-carboxylate as a Precursor for Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The development of efficient and stereocontrolled methods to access substituted piperidines is a critical endeavor in drug discovery. Benzyl pyridine-1(2H)-carboxylate and its derivatives serve as versatile and highly valuable precursors for the synthesis of a diverse range of piperidine structures through several powerful chemical transformations.
These application notes provide an overview of key synthetic strategies utilizing this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to guide researchers in the synthesis of complex piperidine derivatives.
Application Note 1: Synthesis of Piperidines via Catalytic Hydrogenation
Catalytic hydrogenation is a direct and effective method for the saturation of the pyridine ring to yield the corresponding piperidine. Starting from an N-benzyloxycarbonyl (Cbz) protected dihydropyridine, the hydrogenation can proceed to the fully saturated piperidine. It is important to note that standard palladium-catalyzed hydrogenation conditions will often cleave the Cbz protecting group simultaneously, providing the free secondary amine.
Caption: General workflow for piperidine synthesis via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of N-Cbz-1,2-dihydropyridine
This protocol describes a general procedure for the complete reduction of an N-benzyloxycarbonyl protected dihydropyridine to the corresponding piperidine.
-
Preparation: To a solution of N-benzyloxycarbonyl-1,2-dihydropyridine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (0.1 M), add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).
-
Hydrogenation: The reaction vessel is purged with nitrogen, then evacuated and backfilled with hydrogen gas (H₂). This process is repeated three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-5 atm, or using a balloon) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, the reaction mixture is carefully purged with nitrogen. The catalyst is removed by filtration through a pad of Celite®, washing the pad with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure. The resulting crude product, typically the N-deprotected piperidine, can be purified by column chromatography or crystallization if necessary.
Data Presentation: Catalytic Hydrogenation of Pyridine Derivatives
The following table summarizes typical conditions for the hydrogenation of various pyridine precursors to piperidines.
| Precursor | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| N-Ethylpyridinium Iodide | [Cp*RhCl₂]₂ | CH₂Cl₂/H₂O (15:1) | (R)-PEA, HCOOH, 40 °C | 86% | [1] |
| Substituted Pyridines | 10% Rh/C | Water | 5 atm H₂, 80 °C | High | [2] |
| Pyridine N-Oxides | 10% Pd/C | MeOH | Ammonium Formate, reflux | High | [2] |
| 2,3-Dihydro-4-pyridones | Zinc / Acetic Acid | - | Mild Conditions | Good | [3] |
Application Note 2: Bicyclic Piperidines via Diels-Alder Reaction
N-benzyloxycarbonyl-1,2-dihydropyridine is a versatile diene for [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. This strategy allows for the rapid construction of complex, bicyclic frameworks containing a piperidine or tetrahydropyridine core with high stereocontrol.
References
The Pivotal Role of Benzyl Pyridine-1(2H)-carboxylate in the Synthesis of Complex Natural Products
Application Notes & Protocols for Researchers in Synthetic Chemistry and Drug Development
Benzyl pyridine-1(2H)-carboxylate, and its close analogs such as N-benzyloxycarbonyl-1,2-dihydropyridine (N-Cbz-1,2-dihydropyridine), have emerged as powerful and versatile building blocks in the field of natural product synthesis. Their primary application lies in their function as a reactive diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a robust and stereocontrolled pathway to the isoquinuclidine scaffold, a core structural motif present in a multitude of biologically active alkaloids, including those of the Iboga and Aspidosperma families.
The utility of these reagents stems from the strategic temporary dearomatization of the pyridine ring, which is activated for cycloaddition by the N-benzyloxycarbonyl protecting group. Following the construction of the desired bicyclic system, the pyridine ring's aromaticity can be restored, or the saturated piperidine ring can be further functionalized, offering a high degree of synthetic flexibility. This approach has been instrumental in the total synthesis of several important natural products, demonstrating its significance in medicinal chemistry and drug discovery.
Application in Natural Product Synthesis: The Case of Ibogaine
A prominent example showcasing the utility of N-protected 1,2-dihydropyridines is in the total synthesis of (±)-ibogaine, a psychoactive indole alkaloid with potential applications in addiction therapy. The synthesis of the characteristic isoquinuclidine core of ibogaine can be efficiently achieved through a Diels-Alder reaction involving an N-protected 1,2-dihydropyridine.
In a representative synthetic strategy, a 1,2-dihydropyridine derivative, protected with an electron-withdrawing group like benzyloxycarbonyl, acts as the diene. This diene undergoes a cycloaddition reaction with a suitable dienophile, such as methyl vinyl ketone or a related α,β-unsaturated ketone, to construct the 2-azabicyclo[2.2.2]octane (isoquinuclidine) skeleton. This key step establishes the intricate tricyclic core of the iboga alkaloids with a high degree of stereocontrol. The resulting cycloadduct can then be elaborated through a series of transformations to afford the final natural product.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and application of N-protected 1,2-dihydropyridines in Diels-Alder reactions. While the specific substrate is an N-ethoxycarbonyl-1,2-dihydropyridine, the reaction conditions are directly applicable to this compound with minor modifications.
Protocol 1: Synthesis of N-Protected 1,2-Dihydropyridine (General Procedure)
This procedure describes the synthesis of a 1,2-dihydropyridine precursor from pyridine.
Materials:
-
Pyridine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyridine in anhydrous THF at 0 °C under an inert atmosphere, add benzyl chloroformate dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of sodium borohydride in methanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-benzyloxycarbonyl-1,2-dihydropyridine.
Protocol 2: Microwave-Assisted Diels-Alder Reaction
This protocol details the cycloaddition of an N-protected 1,2-dihydropyridine with a dienophile under microwave irradiation, a method known to accelerate reaction rates and improve yields.
Materials:
-
N-protected 1,2-dihydropyridine (e.g., this compound)
-
Dienophile (e.g., N-phenylmaleimide, ethyl acrylate, acrylonitrile)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a 10-20 mL microwave vial, dissolve the N-protected 1,2-dihydropyridine (1.0 eq) in acetonitrile (10 mL).
-
Add the dienophile (1.0 - 1.2 eq) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 220 °C and maintain this temperature for 30 minutes.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and load it onto a silica gel column.
-
Purify the product by flash column chromatography using a gradient elution of ethyl acetate in hexanes.
Quantitative Data
The following table summarizes the results of microwave-assisted Diels-Alder reactions between an N-ethoxycarbonyl-1,2-dihydropyridine and various dienophiles, demonstrating the efficiency of this methodology. The yields are expected to be comparable for this compound.
| Dienophile | Product | Yield (%) |
| N-Phenylmaleimide | 2-(Ethoxycarbonyl)-N-phenyl-2-azabicyclo[2.2.2]oct-7-ene-5,6-dicarboximide | 88 |
| Ethyl acrylate | Ethyl 2-(ethoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-5-carboxylate | 74 |
| Acrylonitrile | 2-(Ethoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-5-carbonitrile | 70 |
Diagrams
Caption: Diels-Alder reaction of N-Cbz-1,2-dihydropyridine.
Caption: Workflow for the microwave-assisted Diels-Alder synthesis.
Caption: Retrosynthesis of Ibogaine via a Diels-Alder approach.
Application Notes and Protocols for Diels-Alder Reactions Involving 1-Cbz-1,2-dihydropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has found extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] Among the various dienes utilized, 1-Cbz-1,2-dihydropyridine (benzyl 1,2-dihydropyridine-1-carboxylate) has emerged as a valuable building block. Its participation in Diels-Alder reactions opens a direct route to the isoquinuclidine scaffold, a privileged core structure found in numerous biologically active alkaloids and therapeutic agents. The carbamoyl-protected nitrogen atom in 1-Cbz-1,2-dihydropyridine modulates its reactivity and provides a handle for subsequent functional group transformations, making its Diels-Alder adducts versatile intermediates in drug discovery and development.
These application notes provide an overview of the common protocols for conducting Diels-Alder reactions with 1-Cbz-1,2-dihydropyridine, including thermal and microwave-assisted methods. Detailed experimental procedures are provided to guide researchers in the practical execution of these important transformations.
Reaction Scope and Considerations
The Diels-Alder reaction of 1-Cbz-1,2-dihydropyridine is typically performed with electron-deficient dienophiles, such as maleimides, acrylates, and maleic anhydride. The reaction generally proceeds with good stereoselectivity, favoring the endo adduct, although the diastereoselectivity can be influenced by steric factors.[4][5] Lewis acid catalysis can be employed to accelerate the reaction and enhance selectivity, particularly with less reactive dienophiles.[6] However, some Lewis acids may be incompatible with the dihydropyridine diene, causing decomposition.[4][5]
Quantitative Data Summary
The following table summarizes quantitative data from representative Diels-Alder reactions involving N-substituted 1,2-dihydropyridines and various dienophiles, highlighting different reaction conditions and their outcomes.
| Diene | Dienophile | Conditions | Solvent | Time | Yield (%) | Reference |
| N-Acyl-1,2-dihydropyridine | Maleic Anhydride | Microwave, 220 °C | MeCN | 30 min | 53 | [7] |
| N-Acyl-1,2-dihydropyridine | N-Phenylmaleimide | Microwave, 220 °C | MeCN | 30 min | 78 | [7] |
| N-Acyl-1,2-dihydropyridine | Dimethyl Acetylenedicarboxylate | Microwave, 220 °C | MeCN | 30 min | 60 | [7] |
| N-Acyl-1,2-dihydropyridine | Diethyl Azodicarboxylate | Microwave, 220 °C | MeCN | 30 min | 88 | [7] |
| N-Acyl-1,2-dihydropyridine | Ethyl Acrylate | Microwave, 220 °C | MeCN | 30 min | 74 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Diels-Alder Reaction of N-Acyl-1,2-dihydropyridine with Dienophiles
This protocol is adapted from a general procedure for the microwave-assisted Diels-Alder reaction of 1,2-dihydropyridines.[7]
Materials:
-
N-Acyl-1,2-dihydropyridine (1.0 eq)
-
Dienophile (e.g., N-Phenylmaleimide) (4.0 eq)
-
Acetonitrile (MeCN)
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes or Methanol/Ethyl Acetate)
Procedure:
-
To a microwave reactor vial, add the N-acyl-1,2-dihydropyridine (1.0 eq) and the dienophile (4.0 eq).
-
Add acetonitrile to the vial to achieve the desired concentration (e.g., 1 M solution of the limiting reagent).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 220 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes or 0-10% methanol in ethyl acetate) to afford the desired Diels-Alder adduct.[7]
-
Characterize the purified product by appropriate analytical methods (e.g., NMR, HRMS).
Example Characterization Data for the Adduct of N-Acyl-1,2-dihydropyridine and N-Phenylmaleimide:
-
HRMS (ESI): m/z calculated for C₁₈H₁₉N₂O₄ [M+H]⁺ 327.1345, found 327.1328; calculated for C₁₈H₁₈N₂O₄Na [M+Na]⁺ 349.1164, found 349.1177.[7]
Protocol 2: Thermal Diels-Alder Reaction of 1-Cbz-1,2-dihydropyridine with α-Amido Acrylates
This protocol is based on the thermal Diels-Alder reactions of N-Cbz-1,2-dihydropyridine.[4][5]
Materials:
-
1-Cbz-1,2-dihydropyridine (1.0 eq)
-
α-Amido acrylate dienophile (1.2 eq)
-
Toluene or other suitable high-boiling solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-Cbz-1,2-dihydropyridine and the α-amido acrylate dienophile.
-
Add dry toluene to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the Diels-Alder adducts.
-
Characterize the products by NMR spectroscopy to determine the yield and endo/exo selectivity.[4][5]
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Diels-Alder reaction between 1-Cbz-1,2-dihydropyridine and a generic dienophile.
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and purification of a Diels-Alder adduct.
Caption: A typical experimental workflow.
Logical Relationships in Drug Development
The application of 1-Cbz-1,2-dihydropyridine Diels-Alder adducts in drug development follows a logical progression from synthesis to biological evaluation.
Caption: Logic flow in drug development.
References
- 1. Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. WO2015129926A1 - Pyrazole amide derivative - Google Patents [patents.google.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Benzyl pyridine-1(2H)-carboxylate in Catalytic Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl pyridine-1(2H)-carboxylate and its derivatives are versatile precursors in modern synthetic chemistry, particularly in the realm of catalytic asymmetric synthesis. Their activated dihydropyridine structure serves as a valuable building block for the enantioselective synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. This document provides detailed application notes and protocols for the utilization of this compound derivatives in the synthesis of chiral piperidines, a critical scaffold in drug discovery.
The primary application highlighted is the use of N-activated pyridinium salts, derived from dihydropyridine precursors like this compound, in rhodium-catalyzed asymmetric reductive transamination. This methodology allows for the efficient construction of highly functionalized, enantioenriched piperidine rings from simple and readily available starting materials.
Core Application: Asymmetric Synthesis of Chiral Piperidines
A powerful strategy for the asymmetric synthesis of chiral piperidines involves the rhodium-catalyzed reductive transamination of N-benzylpyridinium salts. While this compound is a dihydropyridine, it can be readily converted to the corresponding N-benzylpyridinium salt through oxidation and counter-ion exchange, making it a suitable precursor for this transformation.
The overall transformation involves the reduction of the pyridinium ring and a simultaneous transamination with a chiral amine, which acts as both a source of chirality and the new nitrogen atom in the resulting piperidine ring. This process is catalyzed by a rhodium complex and utilizes formic acid as a mild and effective hydrogen source.
Logical Workflow for the Synthesis of Chiral Piperidines
The following diagram illustrates the conceptual workflow from a dihydropyridine precursor to the final chiral piperidine product.
Figure 1: Conceptual workflow for the synthesis of chiral piperidines.
Experimental Protocols
The following protocols are based on the rhodium-catalyzed asymmetric reductive transamination of N-benzylpyridinium salts.
Protocol 1: General Procedure for Asymmetric Reductive Transamination
This protocol outlines the general conditions for the synthesis of chiral piperidines from N-benzylpyridinium salts.[1][2][3]
Materials:
-
N-Benzylpyridinium salt (1.0 equiv)
-
Chiral primary amine (e.g., (R)- or (S)-1-phenylethylamine, 10.0 equiv)
-
Formic acid (24.0 equiv)
-
[RhCp*Cl₂]₂ (1 mol%)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the N-benzylpyridinium salt (0.5 mmol, 1.0 equiv), the chiral primary amine (5.0 mmol, 10.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 1 mol%), DCM (3.75 mL), and water (0.25 mL).
-
Add formic acid (0.9 mL, 24.0 equiv) to the reaction mixture.
-
Seal the vial and stir the mixture at 40 °C for 22 hours.
-
After cooling to room temperature, carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Signaling Pathway of the Catalytic Cycle
The proposed catalytic cycle for the rhodium-catalyzed transfer hydrogenation is depicted below. It involves the formation of a rhodium hydride species, which then participates in the reduction of the pyridinium ring.
Figure 2: Proposed catalytic cycle for reductive transamination.
Data Presentation
The following table summarizes representative results for the asymmetric reductive transamination of various substituted N-benzylpyridinium salts with (R)-1-phenylethylamine.[1][2]
| Entry | Pyridinium Salt Substituent | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | H | N-(1-phenylethyl)piperidine | 85 | >95:5 | 98 |
| 2 | 2-Me | 2-methyl-N-(1-phenylethyl)piperidine | 82 | >95:5 | 97 |
| 3 | 3-Me | 3-methyl-N-(1-phenylethyl)piperidine | 88 | >95:5 | 99 |
| 4 | 4-Me | 4-methyl-N-(1-phenylethyl)piperidine | 90 | >95:5 | 98 |
| 5 | 3-F | 3-fluoro-N-(1-phenylethyl)piperidine | 75 | >95:5 | 96 |
| 6 | 4-Ph | 4-phenyl-N-(1-phenylethyl)piperidine | 78 | >95:5 | 95 |
Conclusion
This compound serves as a valuable precursor for the synthesis of N-benzylpyridinium salts, which can be effectively utilized in catalytic asymmetric synthesis. The rhodium-catalyzed asymmetric reductive transamination provides a robust and highly enantioselective method for the preparation of a wide array of chiral piperidines. This approach is characterized by its operational simplicity, mild reaction conditions, and high functional group tolerance, making it a powerful tool for medicinal chemists and researchers in drug development. The ability to generate structurally diverse and enantioenriched piperidine scaffolds from simple pyridine-based starting materials underscores the synthetic utility of this methodology.
References
Synthetic Applications of N-Alkoxycarbonyl-1,2-dihydropyridines in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Alkoxycarbonyl-1,2-dihydropyridines are versatile and highly valuable synthetic intermediates in modern organic chemistry. Their unique electronic and structural features allow them to participate in a wide array of chemical transformations, providing access to a diverse range of nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and natural product synthesis due to their prevalence in biologically active molecules, including many alkaloids and pharmaceuticals.[1][2][3] This document provides an overview of key synthetic applications, detailed experimental protocols for seminal transformations, and quantitative data to guide synthetic planning.
Application Notes
N-Alkoxycarbonyl-1,2-dihydropyridines serve as key building blocks for the stereocontrolled synthesis of substituted piperidines, which are core structures in numerous FDA-approved drugs.[1] The electron-withdrawing nature of the N-alkoxycarbonyl group activates the dihydropyridine ring, rendering it susceptible to a variety of transformations that would be challenging with the parent pyridine.
Key applications include:
-
Cycloaddition Reactions: The conjugated diene system within the 1,2-dihydropyridine ring readily participates in [4+2] and other cycloaddition reactions, providing rapid access to complex bridged and fused bicyclic nitrogenous frameworks. These reactions often proceed with high regio- and stereoselectivity.
-
Precursors to Substituted Piperidines: The partial saturation of the pyridine ring allows for selective functionalization and subsequent reduction to afford highly substituted piperidine derivatives. Stereocenters can be introduced with a high degree of control through asymmetric synthesis of the dihydropyridine precursor or during its subsequent functionalization.[1][2]
-
Nucleophilic Additions: The enamine-like reactivity of N-alkoxycarbonyl-1,2-dihydropyridines allows them to react with a range of electrophiles. Furthermore, N-acylpyridinium salts, precursors to 1,2-dihydropyridines, are excellent electrophiles for the addition of nucleophiles at the 2- and 6-positions.[4]
-
Alkaloid Synthesis: Due to their utility in constructing polysubstituted piperidine rings, N-alkoxycarbonyl-1,2-dihydropyridines have been extensively used in the total synthesis of various alkaloids.[3][5][6]
Key Synthetic Transformations and Protocols
Modular Synthesis of Chiral 1,2-Dihydropyridines and Subsequent Conversion to N-Boc-2,3,6-cis-trisubstituted Piperidines
A powerful modular organocatalytic Mannich/Wittig/cycloisomerization sequence provides access to a wide range of enantioenriched N-Boc-1,2-dihydropyridines. These can be subsequently hydrogenated to yield highly substituted piperidines with excellent stereocontrol.[1][7]
This protocol describes a one-pot sequence involving a proline-catalyzed Mannich reaction, a Wittig reaction, and a SiCl₄-mediated cycloisomerization.
-
Mannich Reaction: To a solution of N-Boc aldimine (0.5 mmol, 1.0 equiv) in anhydrous acetonitrile (10.0 mL) is added L-proline (11.5 mg, 0.1 mmol, 20 mol%). The mixture is cooled to 0 °C, and the corresponding aldehyde (1.0 mmol, 2.0 equiv) is added. The reaction is stirred at this temperature for 20 hours.
-
Wittig Reaction: Following the Mannich reaction, water (10 mL) is added, and the acetonitrile is removed under reduced pressure. The resulting suspension is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude solid adduct is then subjected to the Wittig reaction with a phosphorane (e.g., (acetylmethylene)triphenylphosphorane) in ethyl acetate at 80 °C.
-
Cycloisomerization: Once the formation of the N-Boc δ-amino enone is complete (monitored by TLC), the reaction mixture is cooled to 40 °C, and SiCl₄ (30 mol%) is added to facilitate the cycloisomerization.
-
Work-up and Purification: The reaction is quenched by dropwise addition to a saturated aqueous NaHCO₃ solution (10 mL) at 0 °C. The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic phases are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash column chromatography (e.g., petroleum ether/diethyl ether, 20:1 v/v) to afford the desired N-Boc-1,2-dihydropyridine.
-
To a solution of the enantioenriched N-Boc-1,2-dihydropyridine in a suitable solvent (e.g., methanol or ethyl acetate), a catalytic amount of Pd/C or PtO₂·H₂O is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stirred at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude N-Boc-2,3,6-cis-trisubstituted piperidine, which can be further purified by column chromatography if necessary.
Quantitative Data for the Synthesis of Chiral 1,2-Dihydropyridines and Piperidines [1]
| Entry | Aldimine (R¹) | Aldehyde (R²) | Phosphorane (R³) | 1,2-Dihydropyridine Yield (%) | 1,2-Dihydropyridine ee (%) | Piperidine Yield (%) | Piperidine dr | Piperidine ee (%) |
| 1 | Phenyl | Ethyl | Methyl | 71 | >99 | 95 | >20:1 | >99 |
| 2 | 4-MeO-Ph | Ethyl | Methyl | 68 | 99 | 96 | >20:1 | 99 |
| 3 | 4-Cl-Ph | Ethyl | Methyl | 65 | 99 | 92 | 10:1 | 99 |
| 4 | 2-Naphthyl | Ethyl | Methyl | 66 | 98 | 90 | 15:1 | 98 |
| 5 | Phenyl | n-Propyl | Methyl | 65 | >99 | 93 | >20:1 | >99 |
| 6 | Phenyl | Phenyl | Methyl | 55 | 98 | 85 | 10:1 | 98 |
Diels-Alder Cycloaddition Reactions
N-Alkoxycarbonyl-1,2-dihydropyridines can act as dienes in [4+2] cycloaddition reactions with various dienophiles, such as N-phenylmaleimide, to construct complex polycyclic structures.
-
A solution of N-ethoxycarbonyl-2-methyl-1,2-dihydropyridine and N-phenylmaleimide in a suitable solvent (e.g., toluene or xylene) is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired cycloadduct.
Quantitative Data for Diels-Alder Cycloadditions [8]
| 1,2-Dihydropyridine Substituent | Dienophile | Product Yield (%) |
| 2-Methyl | N-Phenylmaleimide | Not specified |
| 2,3-Dimethyl | N-Phenylmaleimide | Not specified |
| 2,4-Dimethyl | N-Phenylmaleimide | Not specified |
| 2,5-Dimethyl | N-Phenylmaleimide | Not specified |
| 2,6-Dimethyl | N-Phenylmaleimide | Not specified |
Note: While the reference indicates the synthesis of various cycloadducts, specific yield data was not available in the provided search results.
Synthesis of Isoquinolino[1,2-f][9][10]naphthyridines
This three-component reaction involves an isoquinoline, a dialkyl acetylenedicarboxylate, and a 5,6-unsubstituted 1,4-dihydropyridine (which can be considered a regioisomeric precursor to the reactive intermediate derived from a 1,2-dihydropyridine).[9]
-
A mixture of isoquinoline (0.5 mmol), dialkyl acetylenedicarboxylate (0.6 mmol), and a 5,6-unsubstituted 1,4-dihydropyridine (0.5 mmol) in acetonitrile (5.0 mL) is stirred at room temperature for two hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed by rotary evaporation under reduced pressure.
-
The residue is subjected to column chromatography (e.g., petroleum ether and ethyl acetate, 5:1 v/v) to give the pure isoquinolino[1,2-f][10][11]naphthyridine product.
Quantitative Data for the Synthesis of Isoquinolino[1,2-f][10][11]naphthyridines [9]
| Entry | Isoquinoline | Dialkyl Acetylenedicarboxylate | N-Substituent on Dihydropyridine | Product | Yield (%) |
| 1 | Isoquinoline | Dimethyl | Benzyl | 4a | 75 |
| 2 | Isoquinoline | Diethyl | Benzyl | 4b | 72 |
| 3 | 4-Br-Isoquinoline | Dimethyl | Benzyl | 4c | 85 |
| 4 | 5-Br-Isoquinoline | Dimethyl | Benzyl | 4d | 82 |
| 5 | 6-Br-Isoquinoline | Dimethyl | Benzyl | 4e | 80 |
| 6 | Isoquinoline | Dimethyl | 4-MeO-Benzyl | 4f | 88 |
| 7 | Isoquinoline | Dimethyl | n-Butyl | 4m | 65 |
Visualizations of Synthetic Pathways
Logical Workflow for Modular Piperidine Synthesis
Caption: Modular synthesis of chiral piperidines.
General Reactivity of N-Alkoxycarbonyl-1,2-dihydropyridines
Caption: Reactivity of N-alkoxycarbonyl-1,2-dihydropyridines.
References
- 1. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3 + 3] Cycloadditions and related strategies in alkaloid natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Heterocycles Using Benzyl Pyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of heterocyclic compounds, particularly pyridines, is a cornerstone of medicinal chemistry and drug development. Pyridine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals. Direct functionalization of the pyridine ring, however, can be challenging due to its electron-deficient nature. One effective strategy to overcome this is the activation of the pyridine ring through the formation of N-acylpyridinium salts. The use of benzyl chloroformate to generate benzyl pyridine-1(2H)-carboxylate and its corresponding pyridinium salt in situ provides a versatile and reactive intermediate for the introduction of a wide range of nucleophiles. This methodology enables the synthesis of diverse substituted di- and tetrahydropyridines, which are valuable precursors to complex piperidines and other biologically active molecules.
These application notes provide a detailed overview of the functionalization of heterocycles using this compound, including comprehensive experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in this field.
Reaction Principle and Workflow
The core principle involves the activation of pyridine with benzyl chloroformate to form a highly electrophilic N-benzyloxycarbonylpyridinium salt. This salt is then susceptible to nucleophilic attack, typically at the C2 or C4 position, leading to the formation of a 1,2- or 1,4-dihydropyridine derivative. The resulting benzyl 1,2-dihydropyridine-1-carboxylate or its isomer is a stable, yet reactive intermediate that can be isolated or used directly for further transformations, such as reduction to tetrahydropyridines and piperidines.
Caption: General workflow for pyridine functionalization.
Application in Drug Development
The development of novel therapeutics frequently relies on the synthesis of complex molecules with specific stereochemistry. The functionalization of pyridines using this compound offers a powerful tool for accessing chiral piperidines, which are key components of numerous FDA-approved drugs. For instance, this strategy is relevant to the synthesis of compounds like Preclamol and Niraparib, which feature substituted piperidine rings.[1] The ability to introduce a variety of substituents in a controlled manner allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.
Quantitative Data Summary
The following tables summarize representative yields for the functionalization of pyridines using benzyl chloroformate and various nucleophiles.
Table 1: Nucleophilic Addition to Pyridinium Salts Generated from Benzyl Chloroformate
| Entry | Pyridine Substrate | Nucleophile/Reagent | Product | Yield (%) | Reference |
| 1 | Pyridine | Phenylboronic Acid / Rh catalyst | 3-Phenyl-tetrahydropyridine | High | [1] |
| 2 | Quinoline | Aliphatic Aldehydes / Organocatalyst | 1,2-Dihydroquinoline derivative | Moderate to Good | |
| 3 | Pyridine | Grignard Reagents | 2-Alkyl-1,2-dihydropyridine | Varies | |
| 4 | 4-Benzylpyridine | (Self-condensation) | Alkylidene Dihydropyridine | Stable Intermediate | [2] |
Table 2: Enantioselective Functionalization
| Entry | Pyridine Substrate | Nucleophile/Reagent | Ligand | Product | ee (%) | Reference | |---|---|---|---|---|---| | 1 | Pyridine | Phenylboronic Acid / Rh catalyst | Chiral Diene | (R)-3-Phenyl-tetrahydropyridine | >99 |[1] | | 2 | Quinoline | Diethylzinc | Chiral Phosphoramidite | (S)-2-Ethyl-1,2-dihydroquinoline | 96 | |
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation of this compound and Nucleophilic Addition
This protocol describes a general method for the one-pot functionalization of pyridine.
Materials:
-
Pyridine or substituted pyridine (1.0 eq)
-
Benzyl chloroformate (1.1 eq)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Nucleophile (e.g., Grignard reagent, organolithium, enolate) (1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the pyridine substrate and anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add benzyl chloroformate to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes to form the N-benzyloxycarbonylpyridinium salt.
-
Add the nucleophile dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the functionalized dihydropyridine.
Caption: Experimental workflow for nucleophilic addition.
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl-tetrahydropyridines
This protocol is adapted from a literature procedure for the enantioselective synthesis of 3-substituted piperidine precursors.[1]
Materials:
-
Pyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
[Rh(cod)(OH)]2 (2.5 mol %)
-
Chiral diene ligand (e.g., (R)-BINAP) (5.5 mol %)
-
Benzyl chloroformate (1.1 eq)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
In a glovebox, charge a vial with [Rh(cod)(OH)]2 and the chiral diene ligand.
-
Add anhydrous 1,4-dioxane and stir for 10 minutes.
-
Add phenylboronic acid, followed by a solution of pyridine in 1,4-dioxane.
-
Add benzyl chloroformate, followed by water.
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine.
Signaling Pathways and Reaction Mechanisms
The reaction proceeds through the formation of an N-benzyloxycarbonylpyridinium ion, which activates the pyridine ring for nucleophilic attack. The regioselectivity of the attack (C2 vs. C4) can be influenced by the nature of the nucleophile and the substituents on the pyridine ring.
Caption: Mechanism of nucleophilic addition to activated pyridine.
Conclusion
The functionalization of heterocycles using this compound is a robust and versatile strategy for the synthesis of a wide range of substituted pyridines and their reduced derivatives. This approach provides a valuable platform for the generation of molecular diversity in drug discovery and development. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this powerful synthetic tool.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl pyridine-1(2H)-carboxylate
Welcome to the technical support center for the synthesis of Benzyl pyridine-1(2H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the reaction of pyridine with benzyl chloroformate in the presence of a reducing agent, such as sodium borohydride. This reaction, a modification of the procedure described by Fowler, involves the in situ formation of an N-acylpyridinium salt followed by its reduction to the corresponding 1,2-dihydropyridine.[1]
Q2: What are the critical parameters affecting the yield of the reaction?
The key parameters that significantly influence the yield and regioselectivity of the synthesis are:
-
Solvent: The choice of solvent can dramatically affect the ratio of the desired 1,2-dihydropyridine isomer to the undesired 1,4-dihydropyridine isomer.
-
Temperature: Lower reaction temperatures generally favor the formation of the 1,2-dihydropyridine product.[1]
-
Reducing Agent: The nature and concentration of the reducing agent are crucial for the efficient reduction of the pyridinium intermediate.
-
Stoichiometry: The molar ratios of the reactants (pyridine, benzyl chloroformate, and reducing agent) need to be carefully controlled to minimize side reactions.
Q3: What are the common side products in this synthesis?
The most common side product is the isomeric Benzyl pyridine-1(4H)-carboxylate. The formation of this isomer is a competing reaction pathway. Additionally, over-reduction of the pyridine ring can lead to tetrahydropyridine derivatives. Incomplete reaction can leave unreacted starting materials.
Q4: How can I purify the final product?
Purification of this compound is typically achieved using column chromatography on silica gel. The choice of eluent system will depend on the specific impurities present. It is important to handle the dihydropyridine product with care as it can be sensitive to air and light.
Q5: What are the safety precautions I should take when performing this synthesis?
Benzyl chloroformate is a lachrymator and should be handled in a well-ventilated fume hood.[2] Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield | 1. Inactive reducing agent. 2. Decomposition of benzyl chloroformate. 3. Incorrect reaction temperature. | 1. Use freshly opened or properly stored sodium borohydride. 2. Use fresh, high-quality benzyl chloroformate. 3. Maintain a low reaction temperature (e.g., -70°C to 0°C) as this favors the formation of the 1,2-dihydropyridine.[1] |
| High proportion of 1,4-dihydropyridine isomer | 1. Reaction temperature is too high. 2. Inappropriate solvent. | 1. Perform the reaction at a lower temperature. Fowler et al. reported that methanol at -70°C significantly reduces the formation of the 1,4-isomer to 2-4%.[1] 2. Use a solvent that favors the formation of the 1,2-isomer, such as methanol. Reactions in THF at 0°C can lead to a higher proportion of the 1,4-isomer (35-40%).[1] |
| Product decomposes upon purification or storage | 1. Dihydropyridines can be unstable and prone to oxidation/aromatization. 2. Exposure to light and air. | 1. Minimize the exposure of the product to air and light during workup and purification. Use of an inert atmosphere (e.g., nitrogen or argon) is recommended. 2. Store the purified product under an inert atmosphere at low temperatures (e.g., in a freezer) and protected from light. |
| Presence of unreacted starting materials | 1. Insufficient amount of reducing agent or benzyl chloroformate. 2. Short reaction time. | 1. Ensure the correct stoichiometry of all reactants. A slight excess of the reducing agent may be necessary. 2. Increase the reaction time, ensuring the temperature is maintained at the optimal level. Monitor the reaction progress by TLC. |
| Formation of multiple unidentified byproducts | 1. Over-reduction of the pyridine ring. 2. Side reactions due to moisture. | 1. Carefully control the amount of reducing agent added. Adding the reducing agent portion-wise can help to control the reaction. 2. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of benzyl chloroformate and other side reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound (Adapted from Fowler et al., 1972)
This protocol is adapted from the synthesis of N-carbomethoxy-1,2-dihydropyridine and is expected to yield the desired benzyl ester.[1]
Materials:
-
Pyridine
-
Benzyl chloroformate
-
Sodium borohydride
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyridine (1 equivalent) in anhydrous methanol.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in anhydrous methanol to the cooled pyridine solution via the dropping funnel while stirring under a nitrogen atmosphere.
-
After the addition is complete, continue stirring at -70°C for 30 minutes.
-
In a separate flask, prepare a solution of sodium borohydride (1.1 equivalents) in anhydrous methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture at -70°C.
-
After the addition is complete, allow the reaction to stir at -70°C for an additional 2 hours.
-
Quench the reaction by the slow addition of water at -70°C.
-
Allow the mixture to warm to room temperature and then partition between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Regioselectivity of Dihydropyridine Formation
| Solvent | Temperature (°C) | Yield of 1,2-Dihydropyridine (%) | Yield of 1,4-Dihydropyridine (%) | Reference |
| Methanol | -70 | 86-88 | 2-4 | [1] |
| THF | 0 | Not specified | 35-40 | [1] |
Visualizations
Experimental Workflow
References
Stability and storage conditions for Benzyl 2H-pyridine-1-carboxylate
This technical support center provides guidance on the stability and storage of Benzyl 2H-pyridine-1-carboxylate, along with troubleshooting for common issues encountered during its handling and use in research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Benzyl 2H-pyridine-1-carboxylate?
For optimal stability, Benzyl 2H-pyridine-1-carboxylate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Several suppliers recommend refrigeration at 2-8°C.[2][3][4] To prevent potential degradation, it is also advisable to store the compound away from incompatible materials and foodstuffs.[1][5]
Q2: What is the expected shelf-life of Benzyl 2H-pyridine-1-carboxylate?
Currently, there is no publicly available, specific data on the long-term stability and defined shelf-life of Benzyl 2H-pyridine-1-carboxylate. To ensure the integrity of your experiments, it is recommended to use the compound as fresh as possible and to perform regular quality control checks on older batches.
Q3: Is Benzyl 2H-pyridine-1-carboxylate sensitive to light or moisture?
While specific data on photosensitivity is not available, the general recommendation to store in a "dry" place and in a "tightly closed container" suggests that the compound may be sensitive to moisture.[1] As a precautionary measure, it is good practice to protect the compound from prolonged exposure to light and humidity.
Q4: Are there any known incompatible materials with Benzyl 2H-pyridine-1-carboxylate?
The Safety Data Sheet (SDS) for Benzyl 2H-pyridine-1-carboxylate does not list any specific incompatible materials.[1] However, as a general precaution for N-alkoxycarbonylpyridinium salts, it is advisable to avoid strong oxidizing agents, strong acids, and strong bases.
Q5: What are the potential degradation pathways for Benzyl 2H-pyridine-1-carboxylate?
Specific degradation pathways for Benzyl 2H-pyridine-1-carboxylate have not been documented. However, based on its chemical structure, potential degradation could occur through hydrolysis of the carbamate linkage, particularly in the presence of strong acids or bases, or through oxidation of the dihydropyridine ring. Related compounds like benzyl alcohol are known to be metabolized via oxidation to benzaldehyde and benzoic acid.[6] The pyridine ring itself can undergo microbial degradation through ring cleavage.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or low compound activity. | Compound degradation due to improper storage. | - Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed).- Perform a quality control check (e.g., NMR, LC-MS) to assess the purity of the compound.- If degradation is confirmed, use a fresh batch of the compound. |
| Change in physical appearance (e.g., color, clumping). | Absorption of moisture or degradation. | - Discard the compound if significant changes in appearance are observed.- Ensure the storage container is always tightly sealed immediately after use.- Store in a desiccator if working in a humid environment. |
| Inconsistent results between different batches of the compound. | Variation in purity or degradation of an older batch. | - Qualify each new batch of the compound with an appropriate analytical method before use.- Avoid using very old batches of the compound for sensitive experiments.- If possible, order smaller quantities more frequently to ensure freshness. |
Experimental Protocols
Protocol: General Stability Assessment of Benzyl 2H-pyridine-1-carboxylate
This protocol outlines a general method to assess the stability of Benzyl 2H-pyridine-1-carboxylate under specific conditions.
-
Materials:
-
Benzyl 2H-pyridine-1-carboxylate
-
Appropriate solvent (e.g., acetonitrile, DMSO)
-
HPLC or LC-MS system
-
Temperature-controlled storage chambers (e.g., refrigerator, incubator)
-
Light-protective containers (e.g., amber vials)
-
-
Procedure:
-
Prepare a stock solution of Benzyl 2H-pyridine-1-carboxylate of a known concentration in a suitable solvent.
-
Aliquot the stock solution into several vials.
-
Establish a baseline (T=0) by analyzing one of the vials immediately via HPLC or LC-MS to determine the initial purity.
-
Store the remaining vials under different conditions to be tested (e.g., 2-8°C protected from light, room temperature exposed to light, 40°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Analyze the sample by HPLC or LC-MS to determine the purity and identify any potential degradation products.
-
Compare the results to the baseline (T=0) to assess the extent of degradation under each condition.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for stability assessment.
References
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. BENZYL PYRIDINE-1(2H)-CARBOXYLATE | 79328-85-1 [amp.chemicalbook.com]
- 4. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
How to avoid over-reduction in dihydropyridine synthesis
Welcome to our technical support center for dihydropyridine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing over-reduction.
Frequently Asked Questions (FAQs)
Q1: What is over-reduction in the context of dihydropyridine synthesis?
Over-reduction refers to the further reduction of the desired dihydropyridine ring to form tetrahydropyridine or piperidine derivatives. This is a common side reaction, particularly when using strong reducing agents or harsh reaction conditions. The intended product is the partially saturated dihydropyridine, and any further saturation is considered an impurity.
Q2: How can I detect over-reduction in my reaction mixture?
Over-reduction can be identified through a combination of chromatographic and spectroscopic techniques:
-
Thin-Layer Chromatography (TLC): Over-reduced products like tetrahydropyridines and piperidines are generally more polar than the corresponding dihydropyridine. Therefore, on a normal-phase silica gel TLC plate, the over-reduced products will have a lower Rf value (they will travel a shorter distance up the plate) compared to the desired dihydropyridine product.[1][2] You may observe multiple spots close to each other, indicating a mixture of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the starting pyridine and the olefinic protons of the dihydropyridine will be absent or have significantly reduced integration in the over-reduced products. You will observe an increase in the signals in the aliphatic region of the spectrum, corresponding to the additional saturated C-H bonds.
-
¹³C NMR: The number of signals in the sp² region (typically >100 ppm) will decrease, while the number of signals in the sp³ region (<100 ppm) will increase upon over-reduction.
-
Q3: Which reducing agents are most likely to cause over-reduction?
Strong hydride donors are more prone to causing over-reduction. While sodium borohydride (NaBH₄) is a common reagent for the reduction of pyridinium salts, its reactivity can sometimes be difficult to control, leading to the formation of tetrahydropyridines.[3][4] More potent reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for the selective synthesis of dihydropyridines from pyridinium salts as they will readily over-reduce the ring system.[5]
Q4: Are there milder reducing agents that can minimize over-reduction?
Yes, several milder and more selective reducing agents can be employed:
-
Amine Borane Complexes: These reagents have been shown to be very mild and selective for the reduction of N-heteroarenes, yielding 1,4- and 1,2-dihydropyridines with high selectivity and minimizing the risk of over-reduction.[3]
-
Hantzsch Esters: These are themselves dihydropyridines and can act as mild hydride donors in certain reactions, offering a controlled way to achieve reduction.
-
Sodium Dithionite: This reagent is often used for the reduction of pyridinium salts and can provide good selectivity for dihydropyridines under the right conditions.
Troubleshooting Guide: Over-reduction
Problem: My reaction is producing a significant amount of tetrahydropyridine or piperidine byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reducing agent is too strong or used in excess. | - Reduce the number of equivalents of the reducing agent (e.g., NaBH₄).- Switch to a milder reducing agent like an amine borane complex.[3] |
| Reaction temperature is too high. | - Perform the reduction at a lower temperature. For instance, NaBH₄ reductions can often be carried out at 0°C or even lower to improve selectivity. |
| Prolonged reaction time. | - Monitor the reaction closely by TLC. Once the starting material is consumed and the desired dihydropyridine is formed, quench the reaction to prevent further reduction. |
| Inappropriate solvent. | - The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like methanol or ethanol are often used with NaBH₄. Experiment with different solvents to optimize selectivity. |
| Substrate is highly activated. | - Electron-withdrawing groups on the pyridine ring can make it more susceptible to reduction. In such cases, using a milder reducing agent and carefully controlling the reaction conditions is even more critical. |
Quantitative Data on Reduction Conditions
The following table summarizes the influence of different acids and reducing agents on the reduction of a dihydropyridine intermediate to a tetrahydropyridine. This data highlights how the choice of reagents can significantly impact the outcome of the reaction, with certain combinations favoring the over-reduced product.
| Entry | Acid (5 equiv) | Reducing Agent (3 equiv) | Yield of Tetrahydropyridine (%) | Diastereomeric Ratio (dr) |
| 1 | PivOH | NaBH₄ | 65 | 95:5 |
| 2 | AcOH | NaBH₄ | 78 | >95:5 |
| 3 | TsOH·H₂O | NaBH₄ | 75 | 93:7 |
| 4 | TFA | NaBH₄ | 78 | 94:6 |
| 5 | PivOH | NaBH(OAc)₃ | 86 | >95:5 |
| 6 | PivOH | NaCNBH₃ | 55 | 94:6 |
Data adapted from a study on the synthesis of highly substituted 1,2,3,6-tetrahydropyridines, demonstrating the reduction of a dihydropyridine intermediate.[4]
Experimental Protocol: Selective Reduction of a Pyridinium Salt using Amine Borane
This protocol provides a method for the mild and selective reduction of a pyridinium salt to a dihydropyridine, minimizing the risk of over-reduction.[3]
Materials:
-
N-substituted pyridinium salt
-
Amine borane complex (e.g., ammonia borane, dimethylamine borane)
-
Triflic anhydride (Tf₂O) or other activating agent
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the N-substituted pyridinium salt (1.0 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Activation: Slowly add triflic anhydride (1.1 eq) dropwise to the cooled solution. Stir the mixture for 15-30 minutes at -20°C.
-
Addition of Reducing Agent: In a separate flask, dissolve the amine borane complex (1.2 eq) in the anhydrous solvent. Add this solution dropwise to the reaction mixture at -20°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -20°C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyridine.
Visualizations
Dihydropyridine Synthesis and Over-reduction Pathway
Caption: Desired synthesis vs. over-reduction pathway.
Troubleshooting Workflow for Over-reduction
Caption: A logical workflow for troubleshooting over-reduction.
References
- 1. Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for incomplete Cbz-protection of pyridine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete Cbz-protection of pyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Cbz-protection of an aminopyridine?
Incomplete reactions are often due to a combination of factors including:
-
Reduced Nucleophilicity of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom in the pyridine ring is part of the aromatic system, making it less available for nucleophilic attack compared to aliphatic amines.
-
Steric Hindrance: Bulky substituents on the pyridine ring, particularly near the amino group, can physically block the approach of the Cbz-Cl reagent.[1]
-
Inappropriate Base: The choice and amount of base are critical. An inadequate amount of a weak base may not effectively neutralize the HCl generated during the reaction, leading to the protonation of the starting material and reducing its nucleophilicity.
-
Reaction Conditions: Temperature, solvent, and reaction time can all significantly impact the reaction outcome.
-
Reagent Quality: Degradation of benzyl chloroformate (Cbz-Cl) due to moisture can lead to lower yields.
Q2: Can the pyridine ring itself react with Cbz-Cl?
Yes, the pyridine nitrogen can be acylated by Cbz-Cl to form an N-acylpyridinium salt. This is a known side reaction that can consume the reagent and complicate the purification of the desired product. The formation of this salt is more likely if the exocyclic amino group is a poor nucleophile.
Q3: How does the position of the amino group on the pyridine ring affect the reaction?
The position of the amino group influences its basicity and nucleophilicity. For instance, 4-aminopyridine is generally more basic than 2-aminopyridine.[2] In 2-aminopyridine, intramolecular hydrogen bonding between the amino group and the ring nitrogen can decrease the nucleophilicity of the exocyclic amine, potentially leading to lower yields or requiring more forcing conditions.[2]
Q4: What is the role of the base in this reaction?
The primary role of the base is to neutralize the hydrochloric acid (HCl) that is produced during the reaction.[3] If not neutralized, the HCl will protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. Common bases include sodium bicarbonate, sodium carbonate, triethylamine (TEA), and diisopropylethylamine (DIPEA). Pyridine itself can also be used as the solvent and base.
Troubleshooting Guide
Problem: Low to no conversion of the starting aminopyridine.
| Potential Cause | Suggested Solution |
| Low Nucleophilicity of the Aminopyridine | Increase the reaction temperature. Consider using a more polar aprotic solvent like DMF or acetonitrile to enhance reactivity. |
| Inadequate Base | Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). Ensure at least two equivalents of the base are used to neutralize the generated HCl and potentially drive the equilibrium forward. |
| Steric Hindrance | If the amino group is sterically hindered, consider using a less bulky protecting group or explore alternative protection strategies. Prolonging the reaction time may also improve the yield. |
| Poor Reagent Quality | Use freshly opened or properly stored benzyl chloroformate. Consider checking the purity of the Cbz-Cl by IR or NMR spectroscopy. |
| Protonation of Starting Material | Ensure the reaction is carried out under strictly anhydrous conditions if using an organic solvent and an organic base. Add the base to the aminopyridine solution before the dropwise addition of Cbz-Cl. |
Problem: Formation of multiple products and difficult purification.
| Potential Cause | Suggested Solution |
| Formation of N-acylpyridinium salt | Use a non-nucleophilic base like DIPEA instead of pyridine or DMAP. Perform the reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction. |
| Over-reaction (di-Cbz protection) | This is less common with aminopyridines but can occur if the reaction conditions are too harsh. Use a stoichiometric amount of Cbz-Cl and monitor the reaction closely by TLC or LC-MS. |
| Decomposition of Cbz-Cl | Ensure the reaction is protected from moisture. Use anhydrous solvents. Benzyl chloroformate decomposes in the presence of water.[4] |
Experimental Protocols
Protocol 1: Cbz-Protection of an Amine in a Biphasic System
This protocol is adapted from a general procedure for the Cbz-protection of amines and has been reported to give high yields.[3]
Materials:
-
Starting Material (SM) (e.g., aminopyridine)
-
Benzyl chloroformate (Cbz-Cl) (1.5 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the starting material (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 20 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the crude product by silica gel column chromatography.
This protocol resulted in a 90% yield for the model substrate.[3]
Protocol 2: Cbz-Protection of Aminopyridines in an Aqueous Medium
This environmentally friendly protocol has been shown to be effective for a variety of amines.[5]
Materials:
-
Aminopyridine (1.0 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.05 mmol)
-
Water (distilled or tap)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a mixture of the aminopyridine (1.0 mmol) and Cbz-Cl (1.05 mmol), add 3 mL of water.
-
Stir the mixture at room temperature. The reaction time will vary depending on the substrate (monitor by TLC).
-
After completion, add 10 mL of water and extract the mixture with EtOAc (2 x 5 mL).
-
Concentrate the combined organic extracts and purify the residue by column chromatography.
Quantitative Data Summary
The following table summarizes reported yields for the Cbz-protection of various amines, including those with pyridine moieties, under different reaction conditions.
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| General Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C, 20 h | 90 | [3] |
| Various Aliphatic and Aromatic Amines | Cbz-Cl, Water, Room Temperature | 85-99 | [5] |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride, DIPEA, CH₂Cl₂, Room Temp, 3 h | 94 | [6] |
| Aniline | Benzyl chloroformate | 29 (CBZ), 14 (Bn) | |
| 2-Nitroaniline | Benzyl chloroformate | Exclusive N-benzylation | |
| 4-Aminopyridine | N/A | N/A | |
| 3-Aminopyridine | N/A | N/A | |
| 2-Aminopyridine | N/A | N/A |
Note: "N/A" indicates that specific quantitative data for the Cbz-protection of these aminopyridines was not found in the initial search results.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Cbz-protection of pyridine.
Experimental Workflow
Caption: General experimental workflow for the Cbz-protection of pyridine.
References
- 1. quora.com [quora.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. ijacskros.com [ijacskros.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and B" by Hari N. Pati, Paul Weisbruch et al. [scholarexchange.furman.edu]
Challenges in the scale-up of Benzyl pyridine-1(2H)-carboxylate production
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Benzyl pyridine-1(2H)-carboxylate production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the reagents for this synthesis?
A1: The synthesis of this compound involves several hazardous materials. Benzyl chloroformate is corrosive, a lachrymator, and water-sensitive.[1] Its preparation may involve phosgene, which is extremely toxic and a scheduled chemical under the Chemical Weapons Convention.[2] Pyridine is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Q2: What is the expected stability of the this compound product?
A2: The product, a 1,2-dihydropyridine derivative, may be susceptible to oxidation to the corresponding aromatic pyridinium salt. Dihydropyridines can be sensitive compounds, and their stability can be influenced by factors such as exposure to air, light, and elevated temperatures.[3] It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q3: Can you suggest alternative "green" solvents for this reaction?
A3: While chlorinated solvents like dichloromethane are common, scaling up production encourages the use of more environmentally friendly options. For related dihydropyridine syntheses, water has been used successfully as a reaction medium, offering both environmental and economic benefits.[4] Other potential green solvents to consider include ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF), depending on reagent solubility and reaction compatibility.
Q4: What are the key parameters to monitor during the scale-up of this reaction?
A4: During scale-up, critical parameters to monitor include:
-
Temperature Control: The reaction of benzyl chloroformate with pyridine can be exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality.
-
Mixing Efficiency: Homogeneous mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in impurity formation.
-
Reagent Addition Rate: A controlled addition rate of benzyl chloroformate is essential to manage the reaction exotherm and maintain optimal concentration profiles.
-
Reaction Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen) can be critical to prevent the oxidation of the dihydropyridine product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product degradation during work-up or purification. 3. Competitive side reactions. | 1. Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. 2. Avoid prolonged exposure to high temperatures or acidic/basic conditions during work-up. Ensure the product is protected from air and light. 3. Control the addition rate of benzyl chloroformate. Ensure the reaction temperature is maintained within the optimal range. |
| Formation of Impurities | 1. Oxidation of the dihydropyridine product to the corresponding pyridinium salt. 2. Reaction of benzyl chloroformate with water. 3. Formation of benzyl carbonate from the reaction of excess benzyl chloroformate with benzyl alcohol.[1] | 1. Perform the reaction and work-up under an inert atmosphere (nitrogen or argon). 2. Use anhydrous solvents and reagents. 3. Ensure precise stoichiometry and controlled addition of benzyl chloroformate. |
| Difficult Work-up/Purification | 1. Emulsion formation during aqueous extraction. 2. Product instability on silica gel during chromatography. | 1. Add brine to the aqueous layer to break up emulsions. 2. Consider alternative purification methods such as crystallization or using a less acidic stationary phase like alumina. Pre-treating silica gel with a base (e.g., triethylamine) can also mitigate degradation. |
| Exotherm/Runaway Reaction | 1. Rapid addition of benzyl chloroformate. 2. Inadequate cooling or heat transfer at a larger scale. | 1. Add the benzyl chloroformate slowly and sub-surface if possible. 2. Ensure the reactor has sufficient cooling capacity. Consider using a semi-batch process where one reagent is added over time. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on the general reaction of chloroformates with pyridine.[5][6] Optimization for specific scales and equipment is recommended.
Materials:
-
Pyridine (anhydrous)
-
Benzyl chloroformate
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of anhydrous pyridine (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, slowly add benzyl chloroformate (1.05 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
The crude product can be purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by crystallization.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Common Side Reaction: Oxidation
Caption: Oxidation of the dihydropyridine product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting production issues.
References
Safe handling and disposal procedures for Benzyl pyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information for the handling and disposal of Benzyl pyridine-1(2H)-carboxylate. Due to limited available data on this specific compound, a conservative approach to safety, based on the handling of similar pyridine derivatives, is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To minimize exposure, the following PPE should be worn:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and additional impervious clothing if there is a risk of splashing.[1][2]
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside a fume hood or with heated material.[1]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from strong oxidizing agents and incompatible materials.[2]
Q4: What is the correct procedure for cleaning up a small spill?
A4: For a small spill, first ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][3] Do not allow the chemical to enter drains.[1]
Q5: What should I do in case of accidental exposure?
A5:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Q6: How do I dispose of waste containing this compound?
A6: Dispose of this chemical as hazardous waste.[4] It should be collected in a clearly labeled, sealed container.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
Quantitative Data Summary
Specific quantitative toxicity and exposure limit data for this compound are not available in the provided search results. The following table reflects this lack of data and includes information for the related compound Pyridine for reference, highlighting the need for cautious handling.
| Parameter | This compound | Pyridine (for reference) |
| Acute Toxicity (Oral) | No data available[1] | LD50 Rat: 891 mg/kg |
| Acute Toxicity (Dermal) | No data available[1] | LD50 Rabbit: 1121 mg/kg |
| Acute Toxicity (Inhalation) | No data available[1] | LC50 Rat: 4000 ppm, 4 h |
| Occupational Exposure Limits | No data available[1] | OSHA PEL: TWA 5 ppm (15 mg/m³)[5] |
| IDLH (Immediately Dangerous to Life or Health) | No data available | 1000 ppm[5] |
Experimental Protocols
Standard Handling Procedure
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] Have a spill kit and emergency contact information readily accessible.
-
Personal Protective Equipment: Don the required PPE as outlined in the FAQ section.
-
Weighing and Transfer: When weighing or transferring the compound, do so in a manner that minimizes the generation of dust or aerosols.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath within a fume hood. Be aware of potential decomposition products, which are not currently well-defined for this compound.[1]
-
Post-Handling: After handling, thoroughly wash your hands and any potentially contaminated surfaces.
Spill Cleanup Protocol
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material.
-
Absorption: Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Visualizations
Logical Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling of this compound.
References
Technical Support Center: Method Refinement for Selective Functionalization at the C4 Position
Welcome to the technical support center for selective C4 functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving regioselectivity at the C4 position of key heterocyclic scaffolds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Issue 1: Poor Regioselectivity in Pyridine C4 Functionalization
Question: My reaction is yielding a mixture of C2, C3, and C4-functionalized pyridine products, with low selectivity for the desired C4 isomer. How can I improve C4 selectivity?
Answer: Achieving C4 selectivity in pyridine functionalization is a known challenge due to the electronic properties of the pyridine ring, where the nitrogen atom strongly directs reactivity towards the C2 and C6 positions.[1] Here are several strategies to overcome this and enhance C4 selectivity:
-
Steric Hindrance at C2/C6: If your substrate allows, introduce bulky substituents at the C2 and C6 positions. This can sterically block these sites and favor functionalization at the more accessible C4 position.[2][3]
-
Employ a Directing or Blocking Group:
-
Transient Directing Groups: Utilize a transient directing group that temporarily coordinates to the nitrogen and a metal catalyst, guiding the reaction to a specific position. Some methods use ligands on the catalyst itself to control selectivity, moving beyond substrate-based directing groups.[1]
-
Blocking Groups: A simple maleate-derived blocking group can be used to form a pyridinium species that deactivates the C2/C6 positions, leading to exquisite control for Minisci-type decarboxylative alkylation at the C4 position.[4][5]
-
-
Choice of Reagents and Catalyst:
-
Organosodium Reagents: Using n-butylsodium instead of organolithium bases can favor deprotonation at the C4 position over nucleophilic addition at C2.[2][3][6] The resulting 4-sodiopyridines can then undergo further reactions.
-
Photocatalysis with N-Amidopyridinium Salts: Visible-light-induced methods using N-amidopyridinium salts have shown high site selectivity for C4 functionalization with various coupling partners like cyclopropanols.[7]
-
-
Reaction Conditions Optimization:
-
Solvent and Base: The choice of base and solvent can be critical. For nucleophilic heteroarylation, bases like NaH may offer better yields compared to others like Cs2CO3 or DBU.[8]
-
Temperature: Some C4-selective methods operate efficiently at room temperature, which can help minimize side reactions.[8]
-
Logical Flow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for low C4 selectivity in pyridine functionalization.
Issue 2: Low Yield in Indole C4-Alkynylation
Question: I am attempting a transition-metal-catalyzed C4-alkynylation of an indole derivative, but the reaction yield is consistently low. What are the potential causes and solutions?
Answer: Low yields in indole C4-alkynylation can stem from several factors, including inefficient catalyst activation, directing group issues, or substrate incompatibility. Functionalization of the indole benzene core (C4-C7) is inherently challenging compared to the pyrrole ring.[9][10]
-
Directing Group (DG) Strategy:
-
DG Choice: The choice of directing group on the indole nitrogen is crucial. Sulfur-based directing groups have been successfully used with Iridium catalysts for C4 alkynylation.[9] Alanine has been employed as a transient directing group with a Pd(II) catalyst.[11] Ensure your DG is compatible with the chosen metal catalyst.
-
DG Installation/Removal: Verify the successful installation of the directing group. Incomplete installation will lead to unreactive starting material. Also, consider the conditions for DG removal, as harsh conditions can degrade the desired product. Some directing groups can be transformed into other useful functionalities.[9]
-
-
Catalyst and Ligand System:
-
Catalyst Choice: Different metal catalysts exhibit different selectivities. Iridium[9] and Palladium[11] have both been reported for C4-selective alkynylation. If one is not working, consider exploring the other.
-
Ligand Effects: The ligands on the metal center play a critical role in both activity and selectivity. It may be necessary to screen a variety of ligands to find the optimal system for your specific substrate.
-
-
Reaction Conditions:
-
Solvent and Temperature: Ensure the reaction is performed under strictly anhydrous and inert conditions, as many organometallic catalysts are sensitive to air and moisture. Optimize the solvent and temperature; some protocols may require elevated temperatures to achieve good conversion.
-
Additives: Some reactions may require specific additives (e.g., a silver salt co-catalyst) to facilitate catalyst turnover or activate the coupling partner.[12]
-
Quantitative Data: Comparison of Catalytic Systems for Indole C4-Alkynylation
| Catalyst System | Directing Group (DG) | Typical Yield Range | Key Features | Reference |
| Ir-based | Sulfur DG | Good to Excellent | High functional group tolerance; DG is removable or transformable. | [9] |
| Pd(II)-based | Alanine (transient) | Good | Utilizes a transient DG, simplifying post-reaction workup. | [11] |
Frequently Asked Questions (FAQs)
1. What is the main challenge in selective C4 functionalization of N-heterocycles like pyridine and indole?
The primary challenge is overcoming the inherent reactivity patterns of the heterocyclic rings. In pyridines, the electron-deficient nature and the Lewis basic nitrogen atom favor nucleophilic addition or metalation at the C2/C6 positions.[1][6] For indoles, the electron-rich pyrrole ring is more reactive towards electrophiles than the benzenoid core, making selective functionalization at C4-C7 difficult.[9][10] Therefore, specialized strategies are required to direct the functionalization to the C4 position.
2. What are "directing groups" and how do they work in C4 functionalization?
Directing groups (DGs) are chemical moieties temporarily installed on the substrate to control the regioselectivity of a C-H activation reaction.[1][13] They work by coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond, in this case, at the C4 position. This chelation assistance lowers the activation energy for C-H cleavage at that site. DGs can be categorized as:
-
Covalent DGs: Stably attached to the substrate and removed in a separate step after the reaction (e.g., sulfur DGs).[9]
-
Transient DGs: Bind reversibly to the substrate and are not permanently installed, simplifying the synthetic sequence (e.g., alanine).[11][13]
3. Can photocatalysis be used for selective C4 functionalization?
Yes, photocatalysis has emerged as a powerful tool for C4 functionalization, often proceeding under mild conditions.[7][14][15] For example, visible-light-induced strategies can be used for the C4-alkylation of pyridines.[7] These methods often involve the formation of pyridinium salts to modify the electronic properties of the ring and enable radical-based functionalization pathways at the C4 position. This approach is particularly useful for late-stage functionalization of complex molecules.[7][14]
General Workflow for Photocatalytic C4 Functionalization
Caption: Simplified workflow for a typical photocatalytic C4 functionalization reaction.
4. Are there any enzymatic methods for selective C4 functionalization?
Yes, biocatalysis offers an attractive method for C-H functionalization due to the exceptional positional selectivity and mild reaction conditions of enzymes.[16][17] For instance, 4-dimethylallyltryptophan synthases can efficiently catalyze the C4-prenylation of L-tryptophan.[16] While the substrate scope can be limited compared to traditional chemical methods, enzymes can provide a highly efficient and environmentally friendly solution for specific transformations without the need for protecting or directing groups.[17][18]
5. How can I apply these C4 functionalization methods in drug discovery?
These methods are highly valuable in drug discovery, particularly for late-stage functionalization (LSF).[19] LSF allows for the rapid modification of complex, biologically active molecules to explore structure-activity relationships (SAR). By selectively introducing new functional groups at the C4 position, researchers can fine-tune a drug candidate's pharmacological properties, such as its potency, selectivity, solubility, and metabolic stability.[19][20] The development of robust C4 functionalization protocols shortens synthetic routes and expands the accessible chemical space for creating new drug analogues.[1]
Key Experimental Protocols
Protocol 1: C4-Selective Alkylation of Pyridine using a Maleate-Derived Blocking Group (Minisci-type reaction)
This protocol is adapted from methodologies developed for the practical and regioselective C4-alkylation of pyridines.[4][5]
1. Synthesis of the Pyridinium Blocking Group:
-
To a solution of pyridine (1.0 equiv.) in a suitable solvent (e.g., acetone), add maleic acid (1.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours. The resulting pyridinium salt will often precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
2. C4-Decarboxylative Alkylation:
-
In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), suspend the dried pyridinium salt (1.0 equiv.), the desired carboxylic acid alkyl donor (1.5-2.0 equiv.), and a silver catalyst such as AgNO3 (0.1 equiv.).
-
Add a suitable solvent (e.g., acetonitrile or DMSO).
-
Add an oxidant, such as ammonium persulfate ((NH4)2S2O8) (2.0-3.0 equiv.), portion-wise or as a solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
3. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the C4-alkylated pyridine.
Protocol 2: Iridium-Catalyzed C4-Alkynylation of Indole using a Sulfur Directing Group
This protocol is based on the iridium-catalyzed direct alkynylation method.[9]
1. Installation of the Sulfur Directing Group:
-
To a solution of N-H indole (1.0 equiv.) in anhydrous THF under an inert atmosphere, add a strong base such as NaH (1.2 equiv.) at 0 °C.
-
After stirring for 30 minutes, add the appropriate sulfinyl chloride or related electrophile (e.g., 2-(methylsulfinyl)benzoyl chloride) (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with water and extract with an organic solvent. Purify the N-directed indole by column chromatography.
2. Iridium-Catalyzed C4-Alkynylation:
-
To an oven-dried Schlenk tube, add the N-directed indole (1.0 equiv.), the terminal alkyne (1.5 equiv.), [Ir(cod)Cl]2 (5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).
-
Add an anhydrous, degassed solvent (e.g., 1,2-dichloroethane).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
3. Work-up and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to isolate the C4-alkynylated indole product. The directing group may be removed in a subsequent step if desired.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 16. scispace.com [scispace.com]
- 17. Enzymatic Functionalization of Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Benzyl pyridine-1(2H)-carboxylate
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this elucidation. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for Benzyl pyridine-1(2H)-carboxylate, juxtaposed with structurally related analogues to aid in spectral interpretation and characterization.
This guide presents predicted ¹H and ¹³C NMR data for the target compound, this compound, based on the analysis of similar structures found in the literature. By comparing these predicted values with experimental data from known dihydropyridine derivatives, researchers can gain a deeper understanding of the spectral features characteristic of this class of molecules.
Comparative Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound alongside experimental data for representative 1,4-dihydropyridine analogues. This comparison highlights the influence of the N-benzyl and carboxylate groups on the electronic environment of the dihydropyridine ring.
Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Proton Assignment | This compound (Predicted) | N-Benzyl 1,4-Dihydropyridine Derivative[1] | Generic 1,4-Dihydropyridine[2] |
| H-2 | ~6.5 - 6.8 (dd) | - | ~7.26 (s, NH) |
| H-3 | ~5.0 - 5.3 (m) | - | - |
| H-4 | ~5.8 - 6.1 (m) | 5.23–5.38 (s) | 4.92 (s) |
| H-5 | ~5.5 - 5.8 (m) | - | - |
| H-6 | ~4.0 - 4.3 (d) | - | - |
| Benzyl -CH₂- | ~5.1 - 5.4 (s) | 4.68–5.12 (s) | - |
| Benzyl -Ar-H | ~7.2 - 7.5 (m) | 6.70-7.30 (m) | - |
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound (Predicted) | Generic 1,4-Dihydropyridine Derivative[3][4] |
| C-2 | ~125 - 130 | ~146 |
| C-3 | ~100 - 105 | ~100 |
| C-4 | ~120 - 125 | 36.8 - 41.3 |
| C-5 | ~115 - 120 | ~100 |
| C-6 | ~45 - 50 | ~146 |
| Carbonyl C=O | ~165 - 170 | 166-167 |
| Benzyl -CH₂- | ~65 - 70 | - |
| Benzyl -Ar-C | ~127 - 138 | - |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion.[2]
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Typical spectral width: 0-220 ppm.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[3]
-
Workflow for NMR Spectral Analysis
The process of analyzing NMR spectra to determine a molecular structure follows a logical progression, as illustrated in the diagram below.
Caption: Workflow of NMR Spectral Analysis.
This guide provides a foundational framework for the ¹H and ¹³C NMR spectral analysis of this compound. By leveraging comparative data and standardized experimental protocols, researchers can confidently characterize this and other novel dihydropyridine derivatives, accelerating the pace of drug discovery and development.
References
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Cbz-1,2-dihydropyridine
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of N-protected heterocyclic compounds under mass spectrometry is crucial for structural elucidation and metabolite identification. This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-Cbz-1,2-dihydropyridine, drawing comparisons with related structures to offer a comprehensive overview for analytical studies.
The fragmentation of 1-Cbz-1,2-dihydropyridine in a mass spectrometer is anticipated to be a composite of the characteristic fragmentation of the N-carboxybenzyl (Cbz) protecting group and the 1,2-dihydropyridine ring system. While direct experimental data for this specific molecule is not widely published, a robust fragmentation pathway can be predicted based on established principles and data from analogous structures.
Predicted Fragmentation Pathway
Under electrospray ionization (ESI) conditions, 1-Cbz-1,2-dihydropyridine is expected to readily protonate to form the molecular ion [M+H]⁺. The subsequent fragmentation of this ion is likely to proceed through two primary pathways originating from the Cbz group and the dihydropyridine ring.
A key fragmentation of the Cbz group involves the loss of benzyl alcohol (C₇H₈O) or the tropylium cation (C₇H₇⁺). The cleavage of the benzylic C-O bond is a well-documented pathway for Cbz-protected amines.[1] Concurrently, the dihydropyridine ring is known to undergo rearrangements and loss of substituents.[2][3]
The proposed fragmentation cascade is visualized in the following diagram:
Figure 1. Proposed primary fragmentation pathways of protonated 1-Cbz-1,2-dihydropyridine.
Comparative Fragmentation Data
To provide a clear comparison, the following table summarizes the expected key fragments of 1-Cbz-1,2-dihydropyridine and contrasts them with the known fragmentation of a generic N-Boc-1,2-dihydropyridine and a substituted dihydropyridine derivative.
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment 1 (m/z) | Fragmentation Pathway | Key Fragment 2 (m/z) | Fragmentation Pathway |
| 1-Cbz-1,2-dihydropyridine | 216.10 | 108.06 | Loss of Benzyl Alcohol (C₇H₈O) | 91.05 | Formation of Tropylium Ion (C₇H₇⁺) |
| N-Boc-1,2-dihydropyridine | 182.12 | 126.08 | Loss of isobutylene (C₄H₈) | 82.07 | Loss of Boc group (C₅H₉O₂) |
| Nifedipine (a dihydropyridine) | 347.12 | 315.10 | Loss of Methanol (CH₃OH) | 254.08 | Loss of Nitrobenzene (C₆H₅NO₂) |
Experimental Protocols
The predicted fragmentation data is based on standard electrospray ionization tandem mass spectrometry (ESI-MS/MS) experiments. A typical experimental protocol would involve:
-
Sample Preparation: The compound of interest is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
-
Infusion: The sample solution is infused into the ESI source of a mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
MS1 Analysis: A full scan mass spectrum is acquired to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS) Analysis: The molecular ion is mass-selected in the first stage of the mass spectrometer (MS1) and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
MS2 Analysis: The resulting fragment ions are mass-analyzed in the second stage of the mass spectrometer (MS2) to generate the tandem mass spectrum.
The following diagram illustrates a generalized workflow for obtaining the fragmentation data.
Figure 2. General experimental workflow for tandem mass spectrometry analysis.
Discussion of Fragmentation Mechanisms
The fragmentation of the Cbz group is initiated by protonation, likely at the carbonyl oxygen or the nitrogen atom. Subsequent electronic rearrangement facilitates the cleavage of the C-O bond, leading to the formation of the stable benzyl cation, which can rearrange to the even more stable tropylium ion (m/z 91).[1] The loss of a neutral benzyl alcohol molecule (108 Da) is also a highly favorable process.
For the dihydropyridine ring itself, fragmentation is expected to involve ring opening or cleavage, although these pathways are generally less favored than the fragmentation of the protecting group. In more complex dihydropyridine derivatives, such as nifedipine, the loss of substituents from the ring is a dominant fragmentation pathway.[2][3]
References
A Comparative Guide to HPLC and TLC Methods for Purity Assessment of Benzyl pyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity assessment of Benzyl pyridine-1(2H)-carboxylate. The methodologies presented are based on established analytical practices for structurally related compounds and serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines and compares HPLC and TLC methods for the quantitative and qualitative analysis of this compound, enabling researchers to select the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, which is suitable for the analysis of moderately polar to nonpolar compounds.
Experimental Protocol: Proposed RP-HPLC Method
A reversed-phase HPLC method was developed for the purity assessment of a novel synthetic pyridine derivative, which can be adapted for this compound[1].
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (e.g., starting with 60:40 v/v). The mobile phase composition can be optimized for better separation. The use of a buffer, such as phosphate buffer at pH 2, can improve peak shape and reproducibility[2].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm, as pyridine-containing compounds typically exhibit strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a accurately weighed amount of this compound in the mobile phase to obtain a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Parameters (Illustrative)
The following table summarizes the typical validation parameters for an HPLC method. These values are illustrative and would need to be determined experimentally for this specific method.
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
Potential Impurities
Based on the likely synthesis of this compound from pyridine and benzyl chloroformate, potential impurities could include:
-
Starting Materials: Pyridine, Benzyl chloroformate.
-
By-products: Benzyl alcohol (from hydrolysis of benzyl chloroformate), 1,1'-carbonylbis(pyridine) (from reaction of pyridine with an intermediate).
-
Degradation Products: The carbamate linkage may be susceptible to hydrolysis under acidic or basic conditions, yielding pyridine and benzyl alcohol[3]. Oxidation of the dihydropyridine ring is also a potential degradation pathway[4].
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds and for monitoring the progress of reactions. It can be used as a complementary technique to HPLC for purity assessment.
Experimental Protocol: Proposed TLC Method
A TLC method for monitoring the synthesis of pyridinium salts can be adapted for this compound[3][5].
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Mobile Phase (Solvent System): A mixture of a nonpolar and a polar solvent. A good starting point is a mixture of Chloroform and Methanol (e.g., 100:1 v/v)[3][5]. The polarity can be adjusted by varying the ratio of the solvents to achieve optimal separation (Rf value between 0.2 and 0.8).
-
Sample Application: Spot a small amount of the dissolved sample onto the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the separated spots under UV light at 254 nm. Dragendorff's reagent can also be used for the detection of pyridine-containing compounds[3][5].
Data Presentation: TLC Method
| Parameter | Description |
| Rf Value of Main Spot | The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It should be consistent for the pure compound. |
| Separation of Impurities | The method should be able to separate the main compound from its potential impurities, which would appear as distinct spots with different Rf values. |
Comparison of HPLC and TLC Methods
| Feature | HPLC | TLC |
| Principle | Column chromatography | Planar chromatography |
| Analysis Type | Quantitative and Qualitative | Primarily Qualitative |
| Sensitivity | High (µg to ng level) | Moderate (µg level) |
| Resolution | High | Moderate |
| Analysis Time | Longer (minutes per sample) | Shorter (multiple samples simultaneously) |
| Cost | High (instrumentation and solvents) | Low (plates and solvents) |
| Solvent Consumption | Higher | Lower |
| Automation | Fully automatable | Manual or semi-automated |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the proposed HPLC and TLC methods.
Caption: HPLC Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijacskros.com [ijacskros.com]
A Comparative Analysis of the Reactivity of Benzyl vs. Ethyl Pyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Benzyl pyridine-1(2H)-carboxylate and Ethyl pyridine-1(2H)-carboxylate. The information presented is based on established principles of organic chemistry and available experimental data for related compounds, offering a predictive framework for researchers working with these reagents.
Introduction
N-alkoxycarbonylpyridinium salts, such as Benzyl and Ethyl pyridine-1(2H)-carboxylate, are valuable intermediates in organic synthesis. They serve as activated forms of pyridine, susceptible to nucleophilic attack, which allows for the introduction of various functional groups onto the pyridine ring. The choice between a benzyl or an ethyl ester can significantly influence the reactivity of the pyridinium salt, impacting reaction rates, yields, and potentially the regioselectivity of nucleophilic addition. This guide aims to elucidate these differences to aid in reagent selection and reaction design.
Theoretical Comparison of Reactivity
The reactivity of these compounds is primarily governed by the electrophilicity of the pyridine ring, which is influenced by the electronic and steric nature of the N-substituent.
Electronic Effects:
-
Benzyl Group: The benzyl group (-CH₂Ph) is generally considered to be weakly electron-withdrawing due to the inductive effect of the phenyl ring. More importantly, the phenyl ring can stabilize a negative charge in the transition state of nucleophilic attack through resonance, although this effect is less direct as it is insulated by the methylene group. The overall effect is an increase in the electrophilicity of the pyridinium ring compared to an alkyl substituent.
-
Ethyl Group: The ethyl group (-CH₂CH₃) is an electron-donating group through inductive effects. This donation of electron density to the pyridinium nitrogen reduces the overall positive charge on the ring, thereby decreasing its electrophilicity and making it less reactive towards nucleophiles compared to the benzyl analogue.
Based on these electronic effects, This compound is predicted to be more reactive towards nucleophiles than Ethyl pyridine-1(2H)-carboxylate.
Steric Effects:
The steric hindrance around the nitrogen and the faces of the pyridine ring can also influence the rate of nucleophilic attack. The benzyl group is sterically more demanding than the ethyl group. This could potentially hinder the approach of a bulky nucleophile to the pyridine ring. However, for many common nucleophiles, this difference in steric bulk is unlikely to be the dominant factor compared to the electronic effects.
Quantitative Data Summary
| Feature | This compound | Ethyl pyridine-1(2H)-carboxylate | Rationale |
| Predicted Reactivity | Higher | Lower | The benzyl group is more electron-withdrawing, increasing the electrophilicity of the pyridine ring. |
| Stability | Lower | Higher | Higher reactivity generally corresponds to lower stability. |
| Susceptibility to Nucleophilic Attack | More susceptible | Less susceptible | Increased electrophilicity of the pyridine ring facilitates nucleophilic addition. |
Experimental Protocols
The following are general experimental protocols for the synthesis and a proposed competitive reactivity experiment for Benzyl and Ethyl pyridine-1(2H)-carboxylate.
Synthesis of N-Alkoxycarbonylpyridinium Salts
Materials:
-
Pyridine
-
Benzyl chloroformate or Ethyl chloroformate
-
Anhydrous diethyl ether or another suitable anhydrous solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pyridine (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the respective chloroformate (benzyl or ethyl chloroformate, 1.0 eq.) dropwise to the stirred solution.
-
A precipitate of the N-alkoxycarbonylpyridinium salt is expected to form.
-
Continue stirring at 0 °C for 1-2 hours after the addition is complete.
-
The resulting pyridinium salt can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried in vacuo. Due to their moisture sensitivity, it is often preferable to generate and use these reagents in situ.
Competitive Reactivity Experiment with a Nucleophile
This protocol describes a hypothetical experiment to directly compare the reactivity of the two pyridinium salts.
Materials:
-
This compound
-
Ethyl pyridine-1(2H)-carboxylate
-
A chosen nucleophile (e.g., sodium borohydride for reduction, a Grignard reagent for alkylation)
-
Anhydrous THF or another suitable aprotic solvent
-
Internal standard for quantitative analysis (e.g., dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution containing equimolar amounts of this compound and Ethyl pyridine-1(2H)-carboxylate in anhydrous THF.
-
Add a known amount of an internal standard.
-
Cool the mixture to a suitable temperature (e.g., -78 °C) to control the reaction rate.
-
Slowly add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 eq.) to the mixture while stirring vigorously.
-
Allow the reaction to proceed for a specific time, then quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the organic products, dry the organic layer, and analyze the product mixture by GC-MS or HPLC to determine the relative amounts of the products formed from each pyridinium salt. A higher yield of the product from the benzyl derivative would confirm its higher reactivity.
Visualizing Reaction Pathways and Workflows
Chemical Structures
Caption: Structures of Benzyl and Ethyl pyridine-1(2H)-carboxylate.
General Reaction Pathway: Nucleophilic Addition
Caption: General pathway for nucleophilic addition.
Experimental Workflow for Competitive Reactivity
Caption: Workflow for the competitive reactivity experiment.
Conclusion
Based on fundamental electronic principles, This compound is anticipated to be a more reactive electrophile than Ethyl pyridine-1(2H)-carboxylate . The electron-withdrawing nature of the benzyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This heightened reactivity can be advantageous for reactions that are sluggish with the ethyl analogue or when milder reaction conditions are desired. Conversely, the ethyl derivative offers greater stability and may be preferable when a less reactive, more selective reagent is required. The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these important synthetic intermediates. Researchers should consider these factors when selecting the appropriate reagent for their specific synthetic transformations.
References
A Tale of Two Dihydropyridines: A Comparative Guide to Benzyl Pyridine-1(2H)-carboxylate and Hantzsch Esters in Synthesis
In the landscape of modern organic synthesis, 1,4-dihydropyridines (DHPs) stand as a versatile class of molecules, renowned for their role as mimics of the biological reducing agent NADH.[1][2] Among the plethora of DHP derivatives, Hantzsch esters have carved out a significant niche as powerful hydride donors and, more recently, as key players in photoredox catalysis.[3][4] This guide provides a detailed comparison of the well-established Hantzsch esters with the more specialized Benzyl pyridine-1(2H)-carboxylate, offering insights into their respective synthetic utilities, supported by experimental data and protocols.
At a Glance: Key Differences and Applications
While both molecules share the dihydropyridine core, their synthetic applications diverge significantly. Hantzsch esters are the undisputed workhorses for a wide range of reduction and photoredox reactions. In contrast, the available literature on this compound points towards a more specialized role in photochemical cycloaddition reactions.
| Feature | Hantzsch Esters | This compound |
| Primary Function | Hydride Donor, Reductant, Radical Precursor | Photochemical [4+2] Cycloaddition Precursor |
| Common Applications | Asymmetric transfer hydrogenations, Reductive aminations, Photoredox-mediated reductions and alkylations | Synthesis of azetidine-bearing Dewar heterocycles |
| Reaction Types | Reduction of C=C, C=N, C=O bonds; Radical additions | Photochemical electrocyclization |
| Versatility | Highly versatile with a broad substrate scope | Specialized applications in photochemistry |
Hantzsch Esters: The Versatile Reducing Agent
Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, are mild and effective reducing agents for the transfer hydrogenation of activated double bonds. They are frequently employed in organocatalytic enantioselective reductions of C=C and C=N bonds.[3] In recent years, their utility has expanded into the realm of photoredox catalysis, where they can act as sacrificial electron and hydrogen donors, or even as sources of alkyl radicals when appropriately substituted at the 4-position.[3][4]
Performance Data: Hantzsch Esters in Reduction Reactions
The following table summarizes the performance of Hantzsch esters in various reduction reactions, highlighting their efficiency and selectivity.
| Substrate Type | Catalyst | Product | Yield (%) | ee (%) | Reference |
| α,β-Unsaturated Ketones | Chiral Phosphoric Acid (TRIP) | Saturated Ketone | up to 99 | up to 99 | |
| β,β-Disubstituted α,β-Unsaturated Aldehydes | Chiral Imidazolidinone | β-Stereogenic Aldehyde | up to 95 | up to 97 | |
| Aromatic Aldimines | Thiourea | Amine | High | N/A | |
| Ketones (Reductive Amination) | Thiourea | Amine | Good | N/A |
Experimental Protocol: Enantioselective Reduction of an α,β-Unsaturated Ketone
This protocol describes a typical enantioselective conjugate transfer hydrogenation using a Hantzsch ester and a chiral phosphoric acid catalyst.
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Hantzsch ester (1.2 equiv)
-
Chiral phosphoric acid catalyst (e.g., TRIP) (0.05 equiv)
-
Toluene (solvent)
Procedure:
-
To a solution of the α,β-unsaturated ketone in toluene at room temperature is added the chiral phosphoric acid catalyst.
-
The Hantzsch ester is then added, and the reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired saturated ketone.
This compound: A Specialist in Photochemistry
The available literature on this compound reveals its application in the synthesis of complex heterocyclic scaffolds through photochemical reactions. Specifically, it has been used as a precursor to generate azetidine-bearing Dewar heterocycles. This transformation involves a photochemical electrocyclization, a reaction pathway not typically associated with Hantzsch esters.
Synthetic Application of this compound
A key application of this compound is its conversion to a bicyclic azetidine derivative via photoirradiation. This reaction highlights a unique reactivity profile centered on its photochemical properties.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a documented synthesis.[3]
Materials:
-
Pyridine (1.0 equiv)
-
Sodium borohydride (1.2 equiv)
-
Benzyl chloroformate (1.1 equiv)
-
Methanol (solvent)
Procedure:
-
A flask is charged with methanol and pyridine and cooled to -78 °C.
-
Sodium borohydride is added portion-wise, and the mixture is stirred for 30 minutes.
-
Benzyl chloroformate is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.
Mechanistic Considerations
The divergent reactivity of Hantzsch esters and this compound stems from their structural and electronic differences. Hantzsch esters are designed to readily donate a hydride from the 4-position, leading to the formation of a stable aromatic pyridine derivative. The ester groups at the 3- and 5-positions are crucial for this reactivity.
In contrast, the photochemical reactivity of this compound suggests that upon photoexcitation, the diene system of the dihydropyridine ring undergoes a [4π]-electrocyclization to form a bicyclic system. The benzyl carboxylate group at the nitrogen atom influences the electronic properties and the stability of the dihydropyridine ring, directing its reactivity towards this photochemical pathway rather than hydride donation.
Conclusion
Hantzsch esters and this compound, while both belonging to the dihydropyridine family, exhibit distinct and complementary reactivity profiles. Hantzsch esters are well-entrenched as versatile and reliable reagents for a multitude of reduction and photoredox reactions, with a broad and ever-expanding scope of applications. Their performance in asymmetric catalysis is particularly noteworthy.
This compound, on the other hand, emerges as a specialized reagent for accessing complex, three-dimensional heterocyclic structures through photochemical means. For researchers in drug development and medicinal chemistry, this compound offers a unique tool for scaffold diversification.
The choice between these two reagents is, therefore, not one of direct competition but rather of strategic selection based on the desired synthetic transformation. For general reductions and radical chemistry, Hantzsch esters remain the go-to choice. For bespoke photochemical syntheses of complex heterocyclic frameworks, this compound presents an intriguing and powerful alternative. Further research into the reactivity of this compound may yet uncover a broader range of applications for this interesting molecule.
References
Cross-referencing experimental data with published literature values
Objective: This document provides an objective comparison of "G-749," a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, against the established standard-of-care inhibitor. The guide cross-references in-house experimental data with published literature values to offer a comprehensive performance overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy and Cytotoxicity
Quantitative data for G-749 and the standard inhibitor are summarized below. Experimental values were generated under identical conditions, while literature values represent a typical range found in peer-reviewed publications.
| Inhibitor | Target | IC50 (nM) - Experimental | IC50 (nM) - Published Literature | CC50 in A549 Cell Line (µM) |
| Novel Inhibitor G-749 | EGFR | 8 | 5 - 15 | 12.5 |
| Standard Inhibitor | EGFR | 25 | 20 - 40 | 5.0 |
-
IC50 (Half-maximal Inhibitory Concentration): A measure of the drug's potency in inhibiting EGFR kinase activity.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug required to cause the death of 50% of A549 (human lung carcinoma) cells in vitro.
Experimental Protocols
a) In Vitro Kinase Inhibition Assay (IC50 Determination)
To determine the IC50 value, a luminescence-based kinase assay was employed, which measures the amount of ATP remaining after a kinase reaction.[1] Recombinant human EGFR was incubated with a peptide substrate and a range of inhibitor concentrations (from 0.1 nM to 100 µM). The kinase reaction was initiated by adding ATP. After incubation, a proprietary reagent was added to stop the reaction and generate a luminescent signal inversely proportional to the amount of ATP consumed. Lower luminescence indicates higher kinase activity. Data were plotted as percent inhibition versus log inhibitor concentration and fitted to a four-parameter model to calculate the IC50 value.
b) Cell Viability (MTT) Assay (CC50 Determination)
The MTT assay is a colorimetric method used to assess cell viability.[2][3][4] A549 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[5] The cells were then treated with various concentrations of G-749 or the standard inhibitor for 48 hours. Following treatment, the media was replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[4] Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan product.[3][6] After a 4-hour incubation, a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.[4] The absorbance was measured at 570 nm using a microplate reader.[4][5] The CC50 values were determined from dose-response curves.
Mandatory Visualizations
a) EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates several downstream signaling cascades.[7] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[8] Aberrant EGFR signaling is a hallmark of various cancers. The diagram below illustrates a simplified view of this pathway and the point of intervention for inhibitors like G-749.
Caption: Simplified EGFR signaling cascade and the mechanism of action for kinase inhibitors.
b) Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in the in-vitro kinase assay used to determine the IC50 values for the EGFR inhibitors. This workflow ensures a standardized and reproducible process for evaluating inhibitor potency.
Caption: Workflow for the in-vitro luminescence-based kinase assay for IC50 determination.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chemical Synthesis: A Comparative Guide to Derivatization and Characterization
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of common derivatization and characterization techniques employed to validate chemical synthesis, supported by experimental data and detailed protocols.
The successful synthesis of a target compound is not complete until its chemical structure and purity are rigorously confirmed. Direct characterization of a synthesized molecule is not always straightforward, especially for compounds that are non-volatile, thermally labile, or lack a strong chromophore for detection. In such cases, chemical derivatization becomes an indispensable tool, converting the analyte into a form more amenable to analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This guide explores the validation of synthesis through a two-pronged approach: the strategic use of derivatization and the subsequent characterization of the resulting products.
Comparative Analysis of Derivatization Techniques
Derivatization involves chemically modifying a functional group of the target analyte to enhance its detectability or improve its chromatographic behavior. The choice of derivatization reagent and method is critical and depends on the nature of the analyte and the analytical technique to be used. The three most common derivatization strategies are silylation, acylation, and alkylation.[1]
Silylation vs. Acylation for Gas Chromatography (GC) Analysis
Silylation is a widely used technique that replaces active hydrogens in functional groups like -OH, -NH, and -SH with a silyl group, typically trimethylsilyl (TMS). This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis.[1] Acylation, on the other hand, reduces the polarity of these functional groups by introducing an acyl group and is particularly useful for highly polar compounds like amino acids and carbohydrates.[2]
| Parameter | Silylation (TMS Derivatives) | Acylation (e.g., with MBTFA) |
| Target Analytes | Alcohols, phenols, carboxylic acids, amines, amides | Highly polar, multi-functional compounds (e.g., amino acids, carbohydrates)[2] |
| Reactivity | High, but sensitive to moisture | Good for targeting specific functional groups, less moisture sensitive than silylation reagents[2] |
| Derivative Stability | TMS derivatives can be moisture-sensitive; t-BDMS derivatives are more stable[1] | Generally stable, with stability depending on the specific acyl group[2] |
| Byproducts | Can produce byproducts that may need to be removed[2] | Activated amide reagents like MBTFA do not yield acid by-products[2] |
| Reproducibility | Can show poorer reproducibility in some cases[3] | Often presents better analytical performance and reproducibility[3] |
| GC-MS Performance | Excellent for creating volatile and thermally stable derivatives[1] | Enhances detectability, especially with electron capture detectors (ECD) for halogenated acyl groups[2] |
Table 1: Comparison of Silylation and Acylation for GC Analysis.
Dansyl Chloride vs. o-Phthalaldehyde (OPA) for HPLC-UV/Vis and Fluorescence Detection
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore, enhancing UV-Vis or fluorescence detection. Dansyl chloride and o-phthalaldehyde (OPA) are common reagents for derivatizing primary and secondary amines.
| Parameter | Dansyl Chloride | o-Phthalaldehyde (OPA) with a Thiol |
| Target Analytes | Primary and secondary amines, phenols[4][5] | Primary amines and amino acids |
| Detection Method | UV-Vis and Fluorescence[6] | Fluorescence |
| Reaction Conditions | Typically requires elevated temperatures (e.g., 60°C for 60 min) and alkaline pH (9.5-10)[6] | Rapid reaction at room temperature in the presence of a thiol (e.g., 3-mercaptopropionic acid)[7] |
| Derivative Stability | Derivatives are generally stable[8] | OPA derivatives can be less stable, though the use of certain thiols can improve stability[7] |
| Sensitivity (LOD) | Good sensitivity, dependent on the analyte and detection method. | Generally offers very high sensitivity due to the fluorescent nature of the derivative. For GABA, LOD was 0.004 µg/ml with OPA vs. 1 µg/ml with another UV-Vis derivatizing agent.[7] |
| Selectivity | Reacts with a broader range of functional groups. | More selective for primary amines. |
Table 2: Comparison of Dansyl Chloride and OPA Derivatization for HPLC Analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis validation. Below are methodologies for common derivatization and characterization techniques.
Protocol 1: Silylation of Alcohols for GC-MS Analysis
This protocol describes a general procedure for the trimethylsilylation of alcohols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Synthesized compound containing a hydroxyl group
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (as a catalyst, optional)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried synthesized compound into a reaction vial.
-
Solvent Addition: Add 100-200 µL of the anhydrous solvent to dissolve the sample.
-
Reagent Addition: Add a 2 to 10-fold molar excess of BSTFA to the vial. If the alcohol is sterically hindered, the addition of a small amount of TMCS (e.g., 1-10% of the BSTFA volume) can catalyze the reaction.
-
Reaction: Tightly cap the vial and heat it at 60-80°C for 30-60 minutes. The reaction time and temperature may need to be optimized depending on the reactivity of the alcohol.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Protocol 2: Derivatization of Amines with Dansyl Chloride for HPLC-FLD/UV Analysis
This protocol outlines the derivatization of a primary or secondary amine with dansyl chloride for fluorescence or UV detection.
Materials:
-
Synthesized compound containing a primary or secondary amine group
-
Dansyl chloride solution (e.g., 2 mg/mL in acetone or acetonitrile)[5]
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10)[6]
-
Quenching solution (e.g., a solution of a primary amine like methylamine or proline)
-
HPLC grade solvents (acetonitrile, water)
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the sodium bicarbonate buffer.
-
Reagent Addition: Add an excess of the dansyl chloride solution to the sample solution. The ratio of reagent to analyte should be optimized, but a 2-5 fold excess is a common starting point.[5]
-
Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 45-60 minutes).[6] Protect the reaction from light as dansyl derivatives can be light-sensitive.
-
Quenching: After the reaction is complete, add the quenching solution to react with the excess dansyl chloride.
-
Filtration/Centrifugation: Filter or centrifuge the sample to remove any precipitate before injection.
-
Analysis: The derivatized sample is then analyzed by reverse-phase HPLC with fluorescence (Excitation ~330-350 nm, Emission ~520-540 nm) or UV detection.
Visualization of Workflows
Logical Workflow for Synthesis Validation
The process of validating a chemical synthesis follows a logical progression from the initial reaction to the final characterization and data analysis. This workflow ensures that all necessary steps are taken to confirm the identity and purity of the synthesized compound.
Caption: A logical workflow for the validation of a chemical synthesis.
Experimental Workflow for Derivatization and GC-MS Analysis
This diagram illustrates the key steps involved in preparing and analyzing a sample using derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: An experimental workflow for derivatization followed by GC-MS analysis.
Conclusion
The validation of a chemical synthesis is a multi-faceted process that requires careful planning and execution. Derivatization serves as a powerful strategy to overcome analytical challenges, enabling the use of highly sensitive and selective characterization techniques. By comparing different derivatization methods and adhering to detailed experimental protocols, researchers can confidently confirm the structure and purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings. The logical workflows presented provide a framework for systematically approaching this critical aspect of chemical research and drug development.
References
- 1. chromtech.com [chromtech.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. mdpi.com [mdpi.com]
Quantitative Analysis of Benzyl Pyridine-1(2H)-carboxylate in a Reaction Mixture: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of target molecules within complex reaction mixtures is a critical step in process optimization, yield determination, and impurity profiling. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of Benzyl pyridine-1(2H)-carboxylate.
This compound is a dihydropyridine derivative, a class of compounds known for its prevalence in pharmaceuticals and its potential sensitivity to heat and oxidation. The choice of analytical method is therefore crucial for achieving accurate and reproducible results. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in selecting the most suitable method for your research needs.
Comparative Performance Data
The following tables summarize the key performance metrics for the quantitative analysis of this compound using HPLC-UV, GC-MS, and qNMR. The data is based on a hypothetical reaction mixture containing the analyte, unreacted starting materials (pyridine, benzyl chloroformate), and a common solvent (acetonitrile).
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS (SIM Mode) | qNMR (¹H NMR) |
| Linearity (r²) | >0.9995 | >0.9990 | >0.9998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 10 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.2 µg/mL | 30 µg/mL |
| Precision (%RSD) | < 2% | < 3% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time per Sample | ~15 min | ~25 min | ~10 min |
| Sample Preparation | Dilution, Filtration | Dilution, (Derivatization if needed) | Dilution with deuterated solvent & internal standard |
Table 2: Comparison of Method Attributes
| Attribute | HPLC-UV | GC-MS | qNMR |
| Selectivity | Good; dependent on chromatographic resolution. | Excellent; mass-based detection provides high specificity. | Excellent; depends on signal resolution. Can be enhanced with 2D NMR. |
| Matrix Effect | Moderate; can be minimized with proper sample cleanup. | High; potential for ion suppression/enhancement. | Low; non-destructive and less prone to matrix interference. |
| Compound Stability | Good; analysis at ambient temperature. | Potential for thermal degradation of dihydropyridines in the inlet. | Excellent; non-destructive analysis at ambient temperature. |
| Structural Information | None (with UV detector). | Yes (from fragmentation pattern). | Yes (from chemical shifts and coupling constants). |
| Quantification Principle | External/Internal Standard Calibration Curve. | External/Internal Standard Calibration Curve. | Absolute or Relative quantification against a certified internal standard. |
| Cost & Complexity | Moderate cost and complexity. | High cost and complexity. | Highest initial cost, moderate complexity. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions and matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for routine analysis due to its robustness and the strong UV absorbance of the dihydropyridine ring.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 350 nm (characteristic absorbance for 1,2-dihydropyridines).
-
Injection Volume: 10 µL.
-
Internal Standard (IS): A stable, structurally similar compound with a different retention time, such as Nifedipine.
-
Sample Preparation:
-
Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard.
-
Dilute to volume with the mobile phase.
-
Vortex to mix and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, but care must be taken to avoid thermal degradation of the analyte. A lower inlet temperature or derivatization might be necessary.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 200 °C (optimized to minimize degradation).
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 250 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Target Ions for this compound (m/z): 215 (M+), 91 (tropylium ion from benzyl group), 124.
-
Internal Standard: A deuterated analog or a stable compound with similar chromatographic properties, such as dibenzyl ether.
-
-
Sample Preparation:
-
Accurately pipette 100 µL of the reaction mixture into a 2 mL GC vial.
-
Add a known concentration of the internal standard.
-
Dilute with 900 µL of ethyl acetate.
-
Vortex to mix.
-
-
Quantification: Create a calibration curve by plotting the ratio of the target ion peak area to the internal standard's target ion peak area against the analyte concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve for the analyte itself.[1][2][3] It is non-destructive and excellent for complex mixture analysis.[4]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for quantitative studies.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., Acetonitrile-d3).
-
Internal Standard (IS): A certified reference material with a simple spectrum and peaks in a clear region, such as Maleic Anhydride or 1,4-Dinitrobenzene. The standard must be weighed accurately.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 s to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., ~20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the certified internal standard (e.g., ~5 mg) and add it to the same NMR tube.
-
Add ~0.6 mL of the deuterated solvent.
-
Vortex until fully dissolved.
-
-
Quantification: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical processes and the context of the analysis.
Caption: Plausible synthesis pathway for this compound.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. CN103435541A - Synthesis method of 1-benzylpyridinium-3-carboxylate - Google Patents [patents.google.com]
- 4. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
Safety Operating Guide
Safe Disposal of Benzyl Pyridine-1(2H)-carboxylate: A Procedural Guide
For Immediate Reference: Treat Benzyl Pyridine-1(2H)-carboxylate as a Hazardous Waste. Ensure all disposal procedures comply with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and environmental protection.
I. Immediate Safety Precautions and Spill Response
In the event of a spill or accidental release, prioritize personal and environmental safety.
-
Personal Protective Equipment (PPE): Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[1] Essential PPE includes:
-
Spill Containment:
-
Remove all sources of ignition.[1]
-
For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[1]
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
II. Waste Characterization and Segregation
Proper identification and segregation of waste streams are critical to ensure safe and compliant disposal.
-
Waste Classification: this compound should be classified as a hazardous organic waste. Due to its pyridine-based structure, it is prudent to manage it as such. Pyridine and its derivatives are often categorized as hazardous waste, necessitating specific disposal methods like incineration.[2]
-
Segregation:
-
Collect waste this compound and materials contaminated with it separately from other waste streams.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[3]
-
Keep halogenated and non-halogenated solvent waste separate.
-
III. Step-by-Step Disposal Protocol
Follow this protocol for the routine disposal of this compound from laboratory operations.
-
Container Selection:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. Glass or high-density polyethylene containers are generally suitable.
-
The container must have a secure, tight-fitting lid to prevent leaks and evaporation.
-
-
Waste Collection:
-
Transfer waste this compound into the designated waste container within a chemical fume hood.
-
Also, collect any contaminated materials, such as pipette tips, gloves, and absorbent paper, in a separate, clearly labeled solid waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool satellite accumulation area.
-
Ensure the storage area is away from ignition sources and incompatible materials.
-
Secondary containment should be used for liquid waste containers to mitigate spills.
-
-
Disposal Request:
-
Once the container is full or is no longer in use, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not pour this compound down the drain or dispose of it with general refuse.[1]
-
IV. Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Recommended Disposal Method | Incineration (for related pyridine compounds) | [2] |
| Drain Disposal | Prohibited | [1] |
| PPE Requirements | Safety goggles, chemical-resistant gloves, impervious clothing | [1] |
| Storage Conditions | Cool, dry, well-ventilated area away from ignition sources | |
| Incompatible Materials | Strong oxidizing agents, strong acids | [3] |
V. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Benzyl pyridine-1(2H)-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Benzyl pyridine-1(2H)-carboxylate, fostering a secure research environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C13H13NO2[1][2] |
| Molecular Weight | 215.25 g/mol [1] |
| Boiling Point | 357.5±35.0 °C (Predicted)[1] |
| Density | 1.179±0.06 g/cm3 (Predicted)[1] |
| Storage Temperature | 2-8°C[1] |
| pKa | -0.96±0.20 (Predicted)[1] |
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects eyes from splashes and aerosols. |
| Skin Protection | - Fire/flame resistant and impervious clothing.- Chemical impermeable gloves (Nitrile or neoprene recommended for pyridine compounds).[3][4] | Prevents skin contact with the chemical.[3] Gloves must be inspected before use.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] | Protects the respiratory system from harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes risks and ensures procedural consistency.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A certified laboratory chemical fume hood is essential to minimize inhalation exposure.[4]
-
Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.
2. Pre-Handling Preparations:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Don all required PPE as specified in the table above.
-
Prepare Workspace: Ensure the work area, particularly the fume hood, is clean and uncluttered. Have spill containment materials readily available.
3. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] Do not breathe mist, gas, or vapors.[3]
-
Container Management: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place away from ignition sources.[4][5]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[3]
4. Post-Handling Procedures:
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[3]
-
PPE Removal: Remove gloves and other disposable PPE, disposing of them in a designated hazardous waste container.
-
Workspace Cleaning: Clean the work area and any equipment used.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | First-Aid and Spill Response |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water and consult a doctor.[3] |
| Eye Contact | Rinse eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Small Spill | For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material. Wear appropriate PPE, including a respirator if necessary.[5] |
| Large Spill | Evacuate the area. Prevent the spill from entering drains.[3][6] Use spark-proof tools and explosion-proof equipment for cleanup.[3] Collect the spilled material in a suitable, closed container for disposal.[3] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated disposables, in a designated, properly labeled, and sealed hazardous waste container.
-
Container Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or the environment.[3]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
